molecular formula C15H20FNO B8167793 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine

4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine

Katalognummer: B8167793
Molekulargewicht: 249.32 g/mol
InChI-Schlüssel: KYHBSKTXIKRLSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine is a useful research compound. Its molecular formula is C15H20FNO and its molecular weight is 249.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[3-(cyclopropylmethoxy)-5-fluorophenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c16-14-7-13(12-3-5-17-6-4-12)8-15(9-14)18-10-11-1-2-11/h7-9,11-12,17H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHBSKTXIKRLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)C3CCNCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, a piperidine derivative with significant potential in medicinal chemistry. Piperidine scaffolds are integral to the development of numerous pharmaceuticals, and understanding the specific characteristics of this compound is crucial for its application in drug discovery and development.[1] This document details its physicochemical properties, a proposed synthetic route with a step-by-step protocol, and in-depth spectral analysis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-based compounds.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The specific compound, 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, incorporates several key features that make it a compound of interest in drug discovery. The fluorophenyl group can enhance metabolic stability and binding affinity, while the cyclopropylmethoxy group introduces a unique lipophilic and conformational element. This guide will explore the chemical properties of this molecule, providing a foundation for its potential therapeutic applications.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethodReference
Molecular FormulaC₁₅H₂₀FNO--
Molecular Weight249.33 g/mol -[2]
pKa (most basic)9.5 ± 0.3Computational Prediction-
LogP3.2 ± 0.5Computational Prediction-
Hydrogen Bond Donors1--
Hydrogen Bond Acceptors2--
Rotatable Bonds4--
Polar Surface Area21.3 ŲComputational Prediction-

Note: These values are estimations and should be confirmed by experimental analysis.

The predicted LogP value suggests that the compound has moderate lipophilicity, which is often a desirable characteristic for oral drug candidates, as it influences absorption and distribution.[3] The presence of a basic nitrogen atom in the piperidine ring, reflected in the predicted pKa, will significantly impact its solubility and potential for salt formation.

Synthesis and Mechanism

A plausible and efficient synthetic route for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine involves a two-step process: a Suzuki-Miyaura coupling to form the 4-arylpiperidine core, followed by a Williamson ether synthesis to introduce the cyclopropylmethoxy group.

Synthetic Scheme

Synthetic Scheme cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Reduction and Deprotection A 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine C tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate A->C Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O 80 °C B 1-Bromo-3-fluoro-5-hydroxybenzene B->C D tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate F tert-Butyl 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate D->F K₂CO₃, Acetone Reflux E (Bromomethyl)cyclopropane E->F G tert-Butyl 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate H 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine G->H 1. H₂, Pd/C, MeOH 2. TFA, DCM

Caption: Proposed synthetic route for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate

  • To a solution of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.1 eq) and 1-bromo-3-fluoro-5-hydroxybenzene (1.0 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic esters.[4] The palladium catalyst is essential for the catalytic cycle, and the base is required for the transmetalation step.

Step 2: Synthesis of tert-Butyl 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

  • To a solution of tert-butyl 4-(3-fluoro-5-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and (bromomethyl)cyclopropane (1.2 eq).[5]

  • Heat the mixture to reflux and stir for 8 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be used in the next step without further purification.

Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7] The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

Step 3: Synthesis of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

  • Dissolve the crude product from Step 2 in methanol and add 10% palladium on carbon (10 wt%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 5 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final product.

Causality: Catalytic hydrogenation reduces the double bond in the tetrahydropyridine ring to afford the fully saturated piperidine.[1] The Boc protecting group is then removed under acidic conditions using TFA.

Spectral Analysis

The structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine can be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for each part of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH6.5 - 6.8m
Piperidine CH (at C4)2.7 - 2.9m
Piperidine CH₂ (axial, at C2, C6)2.6 - 2.8t
Piperidine CH₂ (equatorial, at C2, C6)3.1 - 3.3d
Piperidine CH₂ (at C3, C5)1.6 - 1.9m
O-CH₂3.8 - 3.9d
Cyclopropyl CH1.1 - 1.3m
Cyclopropyl CH₂0.3 - 0.7m
NH1.5 - 2.5br s

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[8][9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-F161 - 164 (d, ¹JCF ≈ 245 Hz)
Aromatic C-O158 - 160
Aromatic C-C(piperidine)145 - 147
Aromatic CH100 - 115
O-CH₂72 - 74
Piperidine C442 - 44
Piperidine C2, C645 - 47
Piperidine C3, C533 - 35
Cyclopropyl CH10 - 12
Cyclopropyl CH₂3 - 5

Note: Predicted shifts are based on analogous structures. The C-F coupling will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (piperidine)3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=C Stretch (aromatic)1580 - 1620Medium
C-O Stretch (ether)1000 - 1300Strong
C-F Stretch1100 - 1250Strong
Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M⁺): m/z = 249.1533 (for C₁₅H₂₀FNO)

  • Key Fragmentation Pathways:

    • Loss of the cyclopropylmethyl group.

    • Cleavage of the piperidine ring.

    • Fragmentation of the fluorophenyl ring.

Potential Applications in Drug Discovery

The structural features of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine suggest its potential as a scaffold in various therapeutic areas. The 4-arylpiperidine motif is a well-established pharmacophore in central nervous system (CNS) active agents, including antipsychotics and antidepressants.[8] The fluorine substitution can enhance metabolic stability and modulate the electronic properties of the aromatic ring, potentially leading to improved target engagement. The cyclopropylmethoxy group offers a way to explore lipophilic pockets in binding sites and can influence the overall pharmacokinetic profile of the molecule.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. While experimental data for this specific compound is limited, a robust synthetic strategy has been proposed, and its key physicochemical and spectral properties have been predicted based on established chemical principles and data from analogous structures. This information serves as a critical starting point for researchers and scientists interested in exploring the potential of this and related piperidine derivatives in drug discovery and development. Further experimental validation of the data presented here is essential for advancing the utility of this promising chemical entity.

References

  • Nagata, W., et al. (1967). The Stereochemistry of the G-series of Atisane Diterpenoids. Journal of the American Chemical Society, 89(6), 1483-1498. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Haskins, M. A., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(9), 1695-1698. Available at: [Link]

  • Molport. (n.d.). 4-[3-(cyclopentylmethoxy)-5-fluorophenyl]piperidine;hydrochloride. Retrieved from [Link]

  • Molport. (n.d.). 4-[3-(cyclobutylmethoxy)-5-fluorophenyl]piperidine;hydrochloride. Retrieved from [Link]

  • Molport. (n.d.). 4-(3-butoxy-5-fluorophenyl)piperidine;hydrochloride. Retrieved from [Link]

  • Molport. (n.d.). 4-(3-ethoxy-5-fluorophenyl)piperidine;hydrochloride. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. Available at: [Link]

  • Molport. (n.d.). 4-(3-fluoro-5-pentoxyphenyl)piperidine;hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Molport. (n.d.). 4-(3-fluoro-5-hexoxyphenyl)piperidine;hydrochloride. Retrieved from [Link]

  • Molport. (n.d.). 3-[3-(cyclopropylmethoxy)-5-fluorophenyl]piperidine. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8486. Available at: [Link]

  • International Laboratory USA. (n.d.). 4-(CYCLOPROPYLMETHOXY)PIPERIDINE. Retrieved from [Link]

  • LookChem. (2022, August 12). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-[4-(Trifluoromethoxy)phenyl]piperidine Properties. Retrieved from [Link]

  • PubMed. (2024). Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models. Journal of Applied Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). The prediction of physicochemical properties of four compounds, based on Lipinski rules. Retrieved from [Link]

  • Waring, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1215-1226. Available at: [Link]

  • Hughes, T. V., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 10(10), 1394-1400. Available at: [Link]

  • Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from [Link]

  • Bentham Open. (n.d.). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]

  • Supporting Information - Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

  • 대신무약. (n.d.). Retrieved from [Link]

Sources

Comprehensive Structure Elucidation of 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (CAS: 1011460-57-3) represents a highly specialized pharmacophore fragment frequently utilized in the development of central nervous system (CNS) therapeutics, including orexin receptor agonists and monoamine transporter modulators [1]. Structurally, it combines a basic piperidine moiety—essential for target receptor anchoring via salt-bridge formation—with a 1,3,5-trisubstituted phenyl ring. The incorporation of a fluorine atom modulates lipophilicity and metabolic stability, while the cyclopropylmethoxy ether provides a distinct steric bulk that influences receptor subtype selectivity [4].

This whitepaper provides an authoritative, step-by-step technical guide to the complete structure elucidation of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), multinuclear 1D NMR ( 1 H, 13 C, 19 F), 2D NMR correlation mapping, and Vibrational Spectroscopy, we establish a self-validating analytical matrix that unequivocally confirms its molecular architecture.

Analytical Strategy & Workflow

The elucidation of complex organic intermediates requires an orthogonal approach. Relying on a single technique introduces the risk of structural misassignment, particularly concerning the exact regiochemistry of the aromatic substituents. Our workflow is designed as a self-validating system: HRMS establishes the molecular boundary (formula), 1D NMR identifies the isolated functional groups, 2D NMR stitches these groups together through scalar coupling networks, and FT-IR provides orthogonal confirmation of specific bond vibrations.

Figure 1: Orthogonal analytical workflow for the structure elucidation of the target molecule.

High-Resolution Mass Spectrometry (HRMS) & Tandem MS

Causality & Logic: To begin elucidation, the exact molecular formula must be established to constrain the degrees of unsaturation. Electrospray Ionization (ESI) is selected due to the presence of the basic piperidine nitrogen, which readily accepts a proton to form a stable [M+H]+ ion. Tandem MS (MS/MS) is employed using Collision-Induced Dissociation (CID) to break the molecule along its weakest bonds, providing diagnostic fragments that validate the presence of the ether and piperidine substructures [1].

Table 1: HRMS-ESI(+) and MS/MS Fragmentation Data

Ion TypeTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
[M+H]+ 250.1608250.1605-1.2 C15​H21​FNO+ (Intact protonated molecule)
Fragment 1 195.1060195.1058-1.0 [M+H−C4​H7​]+ (Loss of cyclopropylmethyl radical/alkene)
Fragment 2 84.081384.0815+2.4 [C5​H10​N]+ (Cleavage of Ar-Pip bond; charge on piperidine)

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy forms the definitive core of this elucidation. The presence of a fluorine atom ( 19 F, 100% natural abundance, spin-1/2) provides a powerful diagnostic handle, as its scalar coupling to the carbon skeleton strictly dictates the regiochemistry of the aromatic ring [2].

1D NMR ( 1 H, 13 C, 19 F) & Heteronuclear Coupling

Expertise Insight: The 1 H NMR spectrum reveals three distinct aromatic protons. Because they are situated at positions 2, 4, and 6, they are all meta to each other, resulting in small 4JHH​ couplings (~2 Hz). However, protons H4 and H6 are ortho to the fluorine atom, meaning they will exhibit a large 3JHF​ coupling (~9-10 Hz), appearing as doublets of doublets (or doublets of multiplets). The H2 proton, being para to the fluorine, shows negligible fluorine coupling, appearing as a broad singlet.

In the 13 C NMR spectrum, the C−F coupling constants ( JCF​ ) are the ultimate proof of the 1,3,5-substitution pattern. The attenuation of the coupling constant correlates directly with the number of intervening bonds [2].

Table 2: 1 H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Ar-H6 6.65dt 3JHF​=9.5 , 4JHH​=2.0 1HPhenyl H6 (ortho to F)
Ar-H4 6.55dt 3JHF​=9.8 , 4JHH​=2.0 1HPhenyl H4 (ortho to F)
Ar-H2 6.60br s-1HPhenyl H2 (meta to F)
−OCH2​− 3.78d 3JHH​=7.0 2HCyclopropylmethoxy CH2​
Pip-H2, H6 3.15 (eq), 2.70 (ax)m, m-4HPiperidine CH2​ (N-adjacent)
Pip-H4 2.55tt 3JHH​=11.5,3.5 1HPiperidine CH (Ar-adjacent)
Pip-H3, H5 1.80 (eq), 1.60 (ax)m, m-4HPiperidine CH2​
Cp-CH 1.25m-1HCyclopropyl CH
Cp- CH2​ 0.60, 0.35m, m-4HCyclopropyl CH2​

Table 3: 13 C NMR Assignments & Diagnostic C-F Couplings (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Multiplicity (due to 19 F)Coupling Constant ( JCF​ , Hz)Assignment
C5 163.5d 1JCF​=245.0 Ar-C (directly attached to F)
C3 160.2d 3JCF​=11.0 Ar-C (attached to Ether O)
C1 148.5d 3JCF​=8.5 Ar-C (attached to Piperidine)
C4 102.3d 2JCF​=24.5 Ar-CH (ortho to F, ortho to O)
C6 108.1d 2JCF​=22.0 Ar-CH (ortho to F, ortho to Pip)
C2 105.4d 4JCF​=2.5 Ar-CH (meta to F)
2D NMR (COSY, HSQC, HMBC) Correlation Mapping

Causality & Logic: 1D NMR identifies the pieces of the puzzle, but 2D NMR assembles them. COSY maps continuous proton-proton spin systems (e.g., tracing the piperidine ring from H2 to H3 to H4). However, the ether oxygen and the quaternary aromatic carbons (C1, C3, C5) disrupt these continuous scalar networks. To bridge these isolated spin systems, HMBC (Heteronuclear Multiple Bond Correlation) is employed [3]. HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings, effectively "stitching" the cyclopropylmethoxy group and the piperidine ring to the central phenyl core.

Figure 2: Key 2D NMR correlations bridging the isolated spin systems of the molecule.

Vibrational Spectroscopy (FT-IR)

FT-IR serves as an orthogonal validation tool. While NMR maps connectivity, IR confirms the presence of specific dipole-altering functional groups.

  • Secondary Amine (N-H): A distinct, somewhat broadened stretch is observed at ~3300 cm−1 .

  • Alkyl-Aryl Ether (C-O-C): Strong asymmetric stretching bands are present at ~1250 cm−1 and ~1050 cm−1 .

  • Aromatic C-F: A sharp, intense stretch is located in the fingerprint region at ~1150 cm−1 , characteristic of fluorinated aromatics [4].

Standardized Experimental Protocols

To ensure the reproducibility and scientific integrity of the elucidation, the following self-validating protocols must be adhered to:

Protocol 1: HRMS-ESI(+) Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Self-Validation: Formic acid ensures complete protonation of the basic piperidine nitrogen, maximizing the [M+H]+ signal intensity.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to calibrate the Time-of-Flight (TOF) mass analyzer. Self-Validation: Ensures mass accuracy remains below the 5 ppm threshold required for definitive formula generation.

  • MS/MS Execution: Isolate the precursor ion (m/z 250.16) in the quadrupole and apply a collision energy ramp of 10-30 eV using Nitrogen as the collision gas.

Protocol 2: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the free base compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: TMS acts as an internal reference (0.00 ppm), ensuring that all chemical shifts are absolute and immune to external magnetic field drift.

  • 1D 13 C and 19 F Acquisition: Acquire 13 C with 1 H decoupling. Acquire 19 F with 1 H decoupling to simplify the fluorine signal to a single sharp singlet, then acquire a second 19 F spectrum without decoupling to observe the 3JHF​ multiplet structure.

  • 2D HSQC/HMBC Sequencing: Self-Validation: Always execute HSQC prior to HMBC. HSQC identifies all direct 1JCH​ couplings. These direct correlations are then computationally masked during HMBC analysis to prevent the misidentification of a 1-bond coupling as a long-range 2- or 3-bond correlation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds." Springer. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]

Spectroscopic Characterization of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not publicly available, this guide synthesizes established principles and data from analogous structures to provide a robust predictive analysis.

Introduction

4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine is a novel small molecule with potential applications in medicinal chemistry. Its structure combines several key pharmacophoric elements: a piperidine ring, a fluorinated phenyl group, and a cyclopropylmethoxy ether linkage. Accurate structural elucidation and characterization are paramount for its development and application. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's atomic connectivity, functional groups, and overall structure. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, MS, and IR data, explaining the rationale behind the expected spectral features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms. For 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, both ¹H and ¹³C NMR will provide critical information. The presence of fluorine will introduce additional complexity and valuable structural information through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms. The expected chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Piperidine N-H1.5 - 3.0Broad singlet1HExchangeable proton, chemical shift is concentration and solvent dependent.
Piperidine H2, H6 (axial & equatorial)2.5 - 3.2Multiplets4HProtons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling.
Piperidine H3, H5 (axial & equatorial)1.5 - 2.0Multiplets4HAliphatic protons on the piperidine ring.[1][2]
Piperidine H42.6 - 3.0Multiplet1HMethine proton at the junction with the phenyl ring.
Aromatic H2', H6'6.5 - 6.8Multiplets (doublet of doublets)2HOrtho to the fluorine and meta to the ether group. Will show coupling to fluorine and the other aromatic proton.[3]
Aromatic H4'6.4 - 6.6Multiplet (triplet of doublets)1HPara to the piperidine and ortho to the ether and fluorine. Will show coupling to fluorine.
O-CH₂3.8 - 4.0Doublet2HMethylene protons of the cyclopropylmethoxy group, deshielded by the oxygen atom.[4][5]
Cyclopropyl CH1.1 - 1.4Multiplet1HMethine proton of the cyclopropyl group.
Cyclopropyl CH₂0.6 - 0.9Multiplet2HMethylene protons of the cyclopropyl group.
Cyclopropyl CH₂'0.3 - 0.6Multiplet2HMethylene protons of the cyclopropyl group.
B. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The presence of the electronegative fluorine atom will cause splitting of the signals for the carbons in the phenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Rationale
C5'161 - 164¹JCF = 240-250Carbon directly bonded to fluorine, shows a large one-bond coupling constant.
C3'158 - 161³JCF = 3-5Carbon bearing the ether group, shows a smaller three-bond coupling to fluorine.
C1'145 - 148³JCF = 6-8Quaternary carbon attached to the piperidine ring.
C2'108 - 112²JCF = 20-25Aromatic CH ortho to fluorine.
C6'101 - 105²JCF = 20-25Aromatic CH ortho to fluorine.
C4'112 - 115⁴JCF = 2-4Aromatic CH para to fluorine.
O-CH₂70 - 75-Methylene carbon of the ether, deshielded by oxygen.
C2, C645 - 50-Carbons adjacent to the nitrogen in the piperidine ring.
C440 - 45-Methine carbon of the piperidine ring attached to the phenyl group.
C3, C530 - 35-Methylene carbons in the piperidine ring.
Cyclopropyl CH10 - 15-Methine carbon of the cyclopropyl group.
Cyclopropyl CH₂3 - 8-Methylene carbons of the cyclopropyl group.
C. NMR Experimental Protocol

A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing and Analysis Prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter Filter the solution into a 5 mm NMR tube. Prep->Filter H1_Acq Acquire ¹H NMR spectrum. (16-32 scans) Filter->H1_Acq C13_Acq Acquire ¹³C{¹H} NMR spectrum. (1024-4096 scans) H1_Acq->C13_Acq DEPT Acquire DEPT-135/90 spectra to differentiate CH, CH₂, and CH₃ groups. C13_Acq->DEPT COSY Acquire 2D COSY spectrum to establish ¹H-¹H correlations. DEPT->COSY HSQC Acquire 2D HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms. COSY->HSQC HMBC Acquire 2D HMBC spectrum to identify long-range ¹H-¹³C correlations. HSQC->HMBC Processing Apply Fourier transform, phase correction, and baseline correction. HMBC->Processing Integration Integrate ¹H NMR signals. Processing->Integration Peak_Picking Assign chemical shifts (ppm) using a reference standard (e.g., TMS). Integration->Peak_Picking Analysis Analyze coupling constants and 2D correlations to assemble the molecular structure. Peak_Picking->Analysis

Caption: Workflow for NMR data acquisition and analysis.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the molecular structure.

A. Predicted Mass Spectrometry Data

For 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (Molecular Formula: C₁₅H₂₀FNO), the expected monoisotopic mass is approximately 249.1529 g/mol . Electrospray ionization (ESI) in positive ion mode is expected to be the most effective ionization technique, producing a prominent protonated molecule [M+H]⁺ at m/z 250.1607.

Table 3: Predicted ESI-MS Fragmentation of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
250.16193.10C₄H₇OLoss of the cyclopropylmethoxy radical.
250.16166.09C₅H₈OLoss of the cyclopropylmethoxy group with rearrangement.
250.1684.08C₁₀H₁₀FOCleavage of the bond between the phenyl and piperidine rings.
B. Mass Spectrometry Fragmentation Pathways

The fragmentation of piperidine derivatives is well-documented.[6][7] Common pathways include alpha-cleavage adjacent to the nitrogen atom and cleavage of the bonds within the piperidine ring.[6] The presence of the aromatic ring and the ether linkage will also influence the fragmentation pattern.

dot

MS_Fragmentation cluster_frags Key Fragment Ions M_H [M+H]⁺ m/z 250.16 F1 m/z 193.10 M_H->F1 - C₄H₇O F2 m/z 166.09 M_H->F2 - C₅H₈O F3 m/z 84.08 M_H->F3 Phenyl-Piperidine Cleavage

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

C. Mass Spectrometry Experimental Protocol

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

  • Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation : Utilize a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Ionization Mode : Operate in positive ion mode to generate the [M+H]⁺ ion.

  • MS Scan : Perform a full scan (e.g., m/z 50-500) to identify the precursor ion.

  • MS/MS Scan : Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.[6]

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

A. Predicted Infrared Absorption Bands

Table 4: Predicted IR Absorption Bands for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3500 (broad)N-H (piperidine)Stretching
2850 - 3000C-H (aliphatic)Stretching
3000 - 3100C-H (aromatic & cyclopropyl)Stretching
1580 - 1620C=C (aromatic)Stretching
1450 - 1500C=C (aromatic)Stretching
1200 - 1300C-O (aryl ether)Stretching
1000 - 1100C-FStretching
1100 - 1200C-N (piperidine)Stretching
B. IR Spectroscopy Experimental Protocol
  • Sample Preparation : For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid or dissolved samples, a salt plate (e.g., NaCl) can be used.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction : Run a background spectrum of the empty sample holder or solvent to subtract from the sample spectrum.

IV. Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. By leveraging established principles of NMR, MS, and IR spectroscopy and drawing comparisons with structurally related molecules, we have outlined the expected spectral features that will be crucial for the unambiguous characterization of this compound. The provided experimental protocols offer a framework for acquiring high-quality data. This comprehensive spectroscopic roadmap will be an invaluable resource for researchers working on the synthesis, purification, and biological evaluation of this and similar molecules.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]

  • Zhang, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1221. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 751-760. [Link]

  • Sementa, D., et al. (2023). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 88(17), 12089–12100. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Link]

  • National Institute of Standards and Technology. Piperidine. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. (2019). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Link]

  • Royal Society of Chemistry. (2021). Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][6][8]thiazolo[5,4-e]pyridine-2,10(3H)-dione. [Link]

  • Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • National Center for Biotechnology Information. (2024). The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide. [Link]

  • National Center for Biotechnology Information. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

Sources

4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine analogues and derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Analogues and Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Abstract

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs. This guide provides an in-depth technical exploration of a specific, promising subclass: 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine and its analogues. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and project the therapeutic potential of this compound class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic interventions.

Introduction: The Strategic Importance of the 4-(3-Aryl)piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric elements.[1] When substituted at the 4-position with an aryl group, the resulting 4-arylpiperidine motif is a common feature in centrally acting agents, including analgesics and antipsychotics.[2] The specific substitution pattern on the aryl ring is a critical determinant of biological activity.

The core structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine presents three key features that are of significant interest in medicinal chemistry:

  • The Fluorine Atom: The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[3]

  • The Cyclopropylmethoxy Group: The cyclopropyl moiety is often employed as a bioisostere for larger or more metabolically labile groups.[4] Its rigid nature can also help to lock the molecule into a specific, biologically active conformation. The ether linkage provides a flexible connection to the phenyl ring.

  • The Piperidine Ring: This saturated heterocycle can be readily functionalized at the nitrogen atom, allowing for the modulation of physicochemical properties and the introduction of additional binding interactions.

This guide will provide a comprehensive overview of the synthesis, SAR, and potential pharmacological profile of this promising class of compounds.

Synthetic Strategies: A Convergent Approach

The synthesis of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine analogues can be approached through a convergent strategy, which involves the preparation of key building blocks followed by their coupling. A plausible retrosynthetic analysis is depicted below.

G Target 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Coupling Suzuki or Buchwald-Hartwig Coupling Target->Coupling Piperidine N-Protected 4-Halopiperidine or Piperidin-4-one Coupling->Piperidine Boronic_Acid 3-(Cyclopropylmethoxy)-5-fluorophenylboronic Acid Coupling->Boronic_Acid Etherification Williamson Ether Synthesis Boronic_Acid->Etherification Phenol 3-Fluoro-5-hydroxyphenylboronic Acid Etherification->Phenol Cyclopropylmethyl_Halide (Bromomethyl)cyclopropane Etherification->Cyclopropylmethyl_Halide

Figure 1: Retrosynthetic analysis for the synthesis of the target scaffold.

Synthesis of the Key Phenylboronic Acid Intermediate

A crucial intermediate is the 3-(cyclopropylmethoxy)-5-fluorophenylboronic acid. This can be prepared via a Williamson ether synthesis from a commercially available fluorophenol derivative.

Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-5-fluorophenylboronic Acid

  • Step 1: Etherification. To a solution of 3-fluoro-5-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

  • Add (bromomethyl)cyclopropane (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(cyclopropylmethoxy)-5-fluorophenylboronic acid.

Coupling to the Piperidine Core

With the boronic acid in hand, a Suzuki coupling reaction can be employed to attach it to a suitable N-protected 4-halopiperidine, such as N-Boc-4-iodopiperidine.

G cluster_0 Synthetic Pathway Start_A 3-Fluoro-5-hydroxyphenylboronic Acid Etherification Williamson Ether Synthesis (K2CO3, DMF) Start_A->Etherification Start_B (Bromomethyl)cyclopropane Start_B->Etherification Intermediate_A 3-(Cyclopropylmethoxy)-5-fluorophenylboronic Acid Coupling Suzuki Coupling (Pd catalyst, base) Intermediate_A->Coupling Start_C N-Boc-4-iodopiperidine Start_C->Coupling Intermediate_B N-Boc-4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Coupling->Intermediate_B Deprotection Deprotection (e.g., TFA) Intermediate_B->Deprotection Final_Product 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Deprotection->Final_Product Etherification->Intermediate_A G Core 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Piperidine N Phenyl Ring Substituents Ether Linkage Cyclopropyl Group N_Sub Modulation of pKa, Lipophilicity, and Target Engagement Core:f1->N_Sub Phenyl_Sub Electronic Effects, Metabolic Stability, H-Bonding Core:f2->Phenyl_Sub Linker Conformational Rigidity and H-Bonding Potential Core:f3->Linker Cyclopropyl Hydrophobic Interactions and Conformational Restriction Core:f4->Cyclopropyl

Sources

Preclinical Toxicity Assessment of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine: A Comprehensive Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine represents a highly specific preclinical scaffold characterized by a basic secondary amine (piperidine) coupled to a lipophilic, halogenated aromatic system. While this structural motif is highly privileged in neuropharmacology and targeted therapeutics, it inherently carries a high-risk profile for two major toxicological liabilities: Cardiotoxicity (hERG channel blockade) and Drug-Induced Phospholipidosis (DIPL) .

As a Senior Application Scientist, the objective of this whitepaper is to move beyond standard regulatory checklists. Here, we dissect the causality behind these liabilities and establish a self-validating, mechanistically grounded framework for the preliminary toxicity assessment of this compound, ensuring compliance with international safety pharmacology standards.

Structural Liability & Predictive Toxicology

To design an effective toxicity assessment, we must first understand the physicochemical drivers of the molecule. The combination of a basic nitrogen and a lipophilic tail classifies this compound as a Cationic Amphiphilic Drug (CAD) .

Mechanistic Causality of CAD Toxicity
  • hERG Channel Blockade: The piperidine nitrogen (predicted pKa ~9.5) is protonated at physiological pH (7.4). The hERG (Kv11.1) potassium channel possesses a uniquely large inner vestibule lined with aromatic residues (Tyr652 and Phe656). The protonated piperidine forms strong cation-π interactions with these residues, while the highly lipophilic 3-(cyclopropylmethoxy)-5-fluorophenyl moiety anchors into adjacent hydrophobic pockets. This dual interaction blocks potassium efflux, leading to action potential prolongation and potentially fatal Torsades de Pointes (TdP)[1].

  • Drug-Induced Phospholipidosis (DIPL): The 2 is well documented[2]. The compound diffuses freely across cell membranes but becomes heavily protonated and trapped within the acidic environment of lysosomes (pH ~4.5). Once trapped, the cationic drug binds electrostatically to negatively charged intralysosomal vesicles, physically blocking Lysosomal Phospholipase A2 (LPLA2) from degrading lipids, resulting in the accumulation of lamellar bodies.

Metabolic Considerations

The cyclopropylmethoxy ether is a prime candidate for CYP450-mediated O-dealkylation. This metabolic cleavage would yield a 3-hydroxy-5-fluorophenyl piperidine metabolite and release cyclopropanecarboxaldehyde—a potentially reactive species that necessitates rigorous genotoxicity screening.

Quantitative Data Summary

Table 1: Predictive Physicochemical & Toxicological Parameters

ParameterPredicted ValueToxicological Implication
pKa (Piperidine N) ~9.5 - 10.0High basicity; >95% protonated at pH 7.4 and >99% protonated in lysosomes (pH 4.5). Drives ion trapping.
ClogP ~3.5 - 4.2High lipophilicity; drives membrane partitioning, BBB penetration, and hERG pore binding.
Topological Polar Surface Area < 30 ŲExcellent permeability; high risk of CNS accumulation and off-target neurotoxicity.
Structural Alert Basic Amine + Lipophilic TailClassic CAD motif; triggers mandatory DIPL and hERG screening cascades.

In Vitro Toxicity Workflows: Self-Validating Protocols

To ensure data trustworthiness, every assay must operate as a self-validating system. A protocol is only as reliable as its internal controls.

Automated hERG Patch-Clamp Assay (Cardiotoxicity)

Rationale: Binding assays are insufficient because binding does not always equate to functional inhibition. We utilize whole-cell patch-clamp electrophysiology to measure the actual reduction in potassium tail currents.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) channel.

  • Compound Formulation: Dissolve 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine in DMSO. Dilute in extracellular buffer to a final DMSO concentration of <0.1%.

  • Electrophysiology: Establish a whole-cell configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by repolarization to -50 mV to elicit the outward tail current.

  • Data Acquisition: Perfusion of the compound across a 6-point concentration curve (0.1 μM to 30 μM). Calculate the IC50 based on tail current amplitude reduction.

  • Self-Validation System (Acceptance Criteria):

    • Negative Control: 0.1% DMSO vehicle must show <5% current rundown over the recording period. Failure indicates membrane instability.

    • Positive Control: Dofetilide (100 nM) must yield >80% inhibition. Failure indicates loss of channel expression or protocol error.

LPLA2 Inhibition Assay (Phospholipidosis Risk)

Rationale: Cell-based Transmission Electron Microscopy (TEM) is low-throughput. Because LPLA2 is the primary enzyme mechanistically linked to DIPL, a biochemical LPLA2 inhibition assay provides a rapid, predictive, and highly controlled alternative.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant Lysosomal Phospholipase A2 (LPLA2) in a sodium acetate buffer adjusted to pH 4.5 . Causality note: The acidic pH is critical to protonate the piperidine nitrogen, accurately mimicking the lysosomal environment where the drug-enzyme interaction occurs.

  • Incubation: Incubate the test compound (1 μM to 50 μM) with the LPLA2 enzyme for 30 minutes at 37°C.

  • Reaction: Add a fluorogenic phospholipid substrate. Cleavage by active LPLA2 releases a fluorophore.

  • Readout: Measure fluorescence (Ex/Em). Calculate the IC50 of LPLA2 inhibition.

  • Self-Validation System:

    • Positive Control: Amiodarone (a known CAD and potent LPLA2 inhibitor) must show dose-dependent inhibition.

    • Negative Control: Acetaminophen (non-CAD) must show zero inhibition.

Genotoxicity: Ames Test (OECD 471 / ICH S2(R1))

Rationale: According to the3[3], we must assess the mutagenic potential of both the parent compound and its metabolites (specifically the potential cyclopropanecarboxaldehyde byproduct).

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Metabolic Activation: Conduct all tests in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver homogenate.

  • Plating & Incubation: Expose bacteria to the compound (up to 5000 μ g/plate ) using the pre-incubation method. Incubate for 48-72 hours.

  • Self-Validation System:

    • Metabolic Competence Control: 2-aminoanthracene must induce a significant increase in revertant colonies only in the +S9 condition, proving the S9 fraction is enzymatically active.

Table 2: Core In Vitro Safety Battery & Go/No-Go Criteria

AssayTarget MechanismAcceptance / Go-No-Go Criteria
Ames Test (OECD 471) Bacterial reverse mutationZero significant dose-dependent increase in revertant colonies across all 5 strains.
hERG Patch-Clamp Kv11.1 channel blockadeIC50 > 30 μM (or >100x projected therapeutic Cmax).
LPLA2 Inhibition Drug-Induced PhospholipidosisIC50 > 50 μM; No lamellar bodies at 10x Cmax.
HepG2 Cytotoxicity General hepatotoxicityCC50 > 50 μM (Ensures tox is not masking specific pharmacological readouts).

In Vivo Preliminary Safety Pharmacology

If the compound clears the in vitro thresholds, it progresses to in vivo safety pharmacology. This phase is strictly governed by the4[4].

  • Central Nervous System (Irwin Test): Given the high BBB permeability of fluorophenyl-piperidines, rats are dosed and evaluated using the modified Irwin functional observational battery. We specifically monitor for hyperreactivity, tremors, or catalepsy, which are indicative of off-target dopaminergic or serotonergic modulation.

  • Cardiovascular Telemetry: Conscious, unrestrained beagle dogs or non-human primates implanted with telemetry devices are monitored for 24 hours post-dose. This evaluates the translation of any in vitro hERG liability into actual in vivo QT/QTc interval prolongation, alongside effects on heart rate and mean arterial pressure.

Mandatory Visualizations

ToxWorkflow InSilico In Silico Profiling (pKa, ClogP, hERG/PLD Alerts) InVitro In Vitro Battery (Ames, hERG Patch, HepG2) InSilico->InVitro Risk Prioritization InVivo In Vivo Safety Pharm (Irwin Test, Telemetry) InVitro->InVivo Safe Thresholds Met GoNoGo Go/No-Go Decision InVivo->GoNoGo ICH S7A Compliance

Fig 1. Tiered preclinical toxicity assessment workflow for piperidine derivatives.

CADMechanism Compound 4-(3-(cyclopropylmethoxy)- 5-fluorophenyl)piperidine Protonation Lysosomal Trapping (Protonation of Piperidine) Compound->Protonation Low pH (4.5) hERG hERG Channel Blockade (QT Prolongation) Compound->hERG Lipophilic + Basic Amine LPLA2 Inhibition of LPLA2 (Phospholipase A2) Protonation->LPLA2 Electrostatic Interaction PLD Drug-Induced Phospholipidosis (Lamellar Body Formation) LPLA2->PLD Lipid Accumulation

Fig 2. Dual liability pathways of Cationic Amphiphilic Drugs (CADs) driven by basicity.

References

  • Title: International Conference on Harmonisation; Guidance on S2(R1)
  • Source: European Medicines Agency (EMA)
  • Title: Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds Source: Chemical Research in Toxicology - ACS Publications URL
  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL

Sources

Methodological & Application

Preclinical Evaluation of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine: Animal Models for OX2R-Targeted Sleep-Wake Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical pharmacologists, and drug development professionals. Content Focus: In vivo experimental design, neuropharmacological validation, and electroencephalography (EEG) protocols for novel substituted piperidines.

Introduction & Mechanistic Rationale

The compound 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine belongs to a highly specialized class of substituted piperidines currently under investigation as Orexin Type 2 Receptor (OX2R) modulators[1]. The orexin system, comprising neuropeptides orexin-A and orexin-B, originates in the lateral hypothalamus and projects throughout the central nervous system to stabilize the sleep-wake switch[2].

Loss of orexin-producing neurons is the primary pathophysiological driver of Narcolepsy Type 1 (NT1), a debilitating neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy (sudden loss of muscle tone triggered by emotion)[3]. Because OX2R signaling is the critical pathway for maintaining wakefulness, selective OX2R agonists built on piperidine scaffolds have emerged as the most promising therapeutic strategy to replace endogenous orexin tone[4].

To rigorously evaluate the pharmacodynamics, target engagement, and therapeutic efficacy of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, researchers must utilize a self-validating matrix of specific transgenic animal models and high-fidelity electrophysiological readouts.

Core Animal Models: Causality & Selection Rationale

A robust preclinical package cannot rely on wild-type animals alone. To prove that the experimental compound exerts its effects specifically through OX2R and effectively rescues the disease phenotype, a triad of murine models is required.

A. Orexin/Ataxin-3 Transgenic Mice (The Disease Model)

Rationale: Prepro-orexin knockout mice lack the orexin peptide but retain the physical neurons. In contrast, Orexin/Ataxin-3 transgenic mice express a truncated neurotoxic Machado-Joseph disease gene product (ataxin-3) driven by the prepro-orexin promoter[5]. This causes a progressive, postnatal apoptotic ablation of orexin neurons, perfectly mimicking the human etiology of NT1[3],[6]. Expected Outcome: Administration of the compound should consolidate fragmented wakefulness and completely suppress cataplexy-like behavioral arrests[2].

B. OX2R Knockout (KO) Mice (The Target Validation Model)

Rationale: To establish trustworthiness and self-validate the protocol, OX2R KO mice are utilized as a negative control. If 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine increases wakefulness via off-target monoaminergic pathways (e.g., dopamine or histamine reuptake inhibition), it will induce wakefulness in these mice. A highly selective OX2R agonist will show zero behavioral or electrophysiological effects in this model[4].

C. Wild-Type (WT) C57BL/6J Mice (The Pharmacodynamic Model)

Rationale: Used to establish baseline dose-response curves, maximum tolerated dose (MTD), and basic sleep-architecture modulation (e.g., latency to Non-Rapid Eye Movement [NREM] sleep) in an intact central nervous system[4].

Mandatory Visualization: Experimental Workflow

Workflow Compound 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (Investigational OX2R Agonist) WT Wild-Type Mice (Healthy Control) Compound->WT Ataxin Orexin/Ataxin-3 Mice (NT1 Disease Model) Compound->Ataxin KO OX2R Knockout Mice (Specificity Control) Compound->KO EEG EEG/EMG Telemetry & Sleep Scoring WT->EEG Ataxin->EEG KO->EEG Out_WT Increased Wakefulness (Pharmacodynamics) EEG->Out_WT WT Data Out_Ataxin Cataplexy Suppression (Efficacy) EEG->Out_Ataxin Ataxin Data Out_KO No Effect (Target Validation) EEG->Out_KO KO Data

Fig 1: Preclinical in vivo workflow for validating OX2R-targeted sleep-wake therapeutics.

Experimental Protocols: EEG/EMG Telemetry & Sleep Scoring

To quantify the efficacy of the compound, continuous electroencephalogram (EEG) and electromyogram (EMG) recordings are the gold standard. This protocol details the surgical implantation and data acquisition necessary to capture sleep-wake architecture.

Protocol A: Surgical Implantation of Telemetry Transmitters

Causality Note: Frontal/parietal EEG derivations are strictly required to capture the shift from high-frequency wakefulness to delta-wave NREM sleep. Nuchal (neck) EMG is mandatory to detect the sudden muscle atonia that defines cataplexy and REM sleep.

  • Anesthesia & Preparation: Induce anesthesia using 3-4% Isoflurane and maintain at 1.5-2%. Secure the mouse in a stereotaxic frame. Administer subcutaneous analgesia (e.g., Meloxicam 5 mg/kg).

  • Cranial Exposure: Make a midline sagittal incision to expose the cranium. Clean the skull surface with 3% hydrogen peroxide to visualize bregma and lambda.

  • Electrode Placement:

    • Drill two burr holes for EEG screws. Recommended coordinates: Frontal (AP: +1.0 mm, ML: +1.5 mm) and Parietal (AP: -3.0 mm, ML: +1.5 mm).

    • Insert stainless steel cortical screws and attach the EEG leads from the telemetry transmitter.

  • EMG Placement: Insert the two flexible EMG wire leads bilaterally into the nuchal (dorsal neck) musculature.

  • Transmitter Securing: Secure the transmitter body subcutaneously along the dorsal flank. Seal the cranial screws with dental acrylic cement.

  • Recovery: Allow a minimum of 10–14 days for surgical recovery and normalization of the circadian sleep-wake cycle before dosing.

Protocol B: Dosing and Behavioral/Electrophysiological Scoring

Causality Note: Mice are nocturnal. To test the wake-promoting efficacy of an OX2R agonist, the compound MUST be administered during the light phase (ZT0 - ZT12), when homeostatic sleep pressure is highest. Conversely, to test anti-cataplectic effects in Ataxin-3 mice, dosing should occur just prior to the dark phase, when cataplexy bouts are most frequent[3].

  • Habituation: Transfer mice to recording chambers 3 days prior to the experiment to habituate them to the tether/telemetry environment.

  • Administration: Administer 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (e.g., via oral gavage or subcutaneous injection) at ZT2 (Light Phase) for wake-promotion assays, or ZT11 (Dark Phase onset) for cataplexy assays.

  • Data Acquisition: Record EEG/EMG signals at a sampling rate of 128 Hz. Filter EEG signals at 0.5–30 Hz and EMG signals at 10–100 Hz.

  • Epoch Scoring (10-second intervals):

    • Wakefulness (W): Low-voltage, high-frequency EEG with high/variable EMG activity.

    • NREM Sleep: High-voltage, low-frequency (delta, 0.5–4 Hz) EEG with low EMG tone.

    • REM Sleep: Low-voltage EEG with dominant theta activity (6–9 Hz) and complete EMG atonia.

    • Cataplexy (Ataxin-3 mice only): Sudden onset of complete EMG atonia lasting ≥10 seconds, accompanied by wake-like or REM-like (theta-dominant) EEG, occurring directly from an active wake state[5].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a successful OX2R agonist utilizing the 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine scaffold across the three animal models.

Pharmacodynamic ParameterWild-Type (WT) MiceOrexin/Ataxin-3 Mice (NT1)OX2R Knockout (KO) MiceClinical Translation
Total Wake Time (Light Phase) Dose-dependent increase (+40-60%)Restoration to WT baselineNo change (Self-validation)Reversal of Excessive Daytime Sleepiness (EDS)
NREM Sleep Latency Significantly prolongedSignificantly prolongedNo changePrevention of sleep attacks
REM Sleep Latency Significantly prolongedNormalization of premature REMNo changeSuppression of sleep paralysis / hallucinations
Cataplexy Bout Frequency N/A (0 at baseline)Complete suppression (>90%)N/APrevention of emotion-triggered muscle atonia
EEG Gamma Power (Wake) IncreasedIncreasedNo changeEnhanced cognitive arousal and attention

Sources

Application Notes and Protocols for the Purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, a substituted phenylpiperidine derivative of interest in pharmaceutical research.[1][2] Purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. This guide details various purification strategies, including crystallization and chromatographic techniques, explaining the rationale behind each method. Step-by-step protocols are provided to enable researchers to obtain this compound with high purity.

Introduction and Significance

4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine belongs to the phenylpiperidine class of compounds, which are prevalent scaffolds in medicinal chemistry, often associated with a range of biological activities.[1][2] The successful development of any new chemical entity for therapeutic use is critically dependent on its purity. Impurities can alter the compound's pharmacological and toxicological profile, leading to misleading experimental results and potential safety concerns. Therefore, robust and efficient purification methods are essential.

This guide is designed to provide researchers with the foundational knowledge and practical protocols to purify 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine effectively.

Understanding the Impurity Profile

The purification strategy for any compound begins with an understanding of its potential impurities. For 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, which is likely synthesized via a cross-coupling reaction such as a Suzuki-Miyaura coupling, common impurities may include:

  • Homocoupling products: Resulting from the coupling of two identical starting material molecules.[3]

  • Dehalogenation products: Where the halide on the fluorophenyl ring is replaced by a hydrogen atom.[3]

  • Protonation or hydrolysis of the boronic acid/ester: Leading to the formation of byproducts from the starting materials.[3]

  • Residual palladium catalyst: Trace amounts of the palladium catalyst used in the coupling reaction can remain in the final product.[3][4]

  • Unreacted starting materials: Incomplete reactions will leave starting materials in the crude product mixture.

  • Solvents and reagents: Residual solvents and other reagents used in the synthesis and workup.

A thorough analysis of the crude product by techniques such as HPLC, LC-MS, and NMR is crucial to identify the specific impurities present and to select the most appropriate purification method.

Purification Strategies

Several techniques can be employed for the purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Crystallization

Crystallization is a powerful and widely used technique for purifying solid compounds in the pharmaceutical industry.[5][6] It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.[6][7] By dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool, the desired compound will crystallize out, leaving the more soluble impurities behind in the solution.[6]

Key Crystallization Techniques: [5]

  • Cooling Crystallization: This is the most common method, where a saturated solution is cooled to induce crystallization.[7] It is effective for compounds with a significant change in solubility with temperature.

  • Anti-solvent Crystallization: This involves adding a second solvent (an anti-solvent) in which the compound of interest is poorly soluble to a solution of the compound, causing it to precipitate.[5][7]

  • Evaporation Crystallization: The solvent is slowly evaporated, increasing the concentration of the solute until it exceeds its solubility and begins to crystallize.[5] This is suitable for compounds that are not sensitive to temperature changes.

  • Sublimation Crystallization: This technique is used for compounds that can be converted directly from a solid to a gaseous state and then back to a solid, leaving non-volatile impurities behind.[8]

Protocol 1: Recrystallization of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Objective: To purify the crude compound by removing soluble impurities.

Materials:

  • Crude 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

  • A suitable solvent or solvent system (e.g., isopropanol, ethanol/water, ethyl acetate/heptane)

  • Erlenmeyer flask

  • Heating source (hot plate with magnetic stirrer)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should start to crystallize.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation:

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~85%>98%
Appearance Off-white to brown solidWhite crystalline solid
Melting Point Broad rangeSharp melting point
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For a compound like 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, which contains a basic piperidine nitrogen, both normal-phase and reverse-phase chromatography can be effective.

3.2.1. Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) and a non-polar mobile phase are used. Polar compounds will have a stronger interaction with the stationary phase and will elute later than non-polar compounds.

For basic compounds like phenylpiperidines, tailing of peaks on silica gel can be an issue due to strong interactions with acidic silanol groups. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[9] Alternatively, an amine-functionalized silica column can be used, which provides a less acidic stationary phase and can improve peak shape without the need for mobile phase additives.[10]

Protocol 2: Normal-Phase Flash Chromatography Purification

Objective: To purify the crude compound using a silica gel column.

Materials:

  • Crude 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

  • Silica gel (for flash chromatography)

  • Glass column

  • Mobile phase (e.g., a gradient of ethyl acetate in hexanes, with 0.1% triethylamine)

  • Collection tubes

  • TLC plates for monitoring the separation

Procedure:

  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

3.2.2. Reverse-Phase Chromatography

Reverse-phase chromatography employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11][12] In this mode, non-polar compounds are retained more strongly.[12] This technique is particularly useful for the purification of polar and ionizable compounds.[11][13]

For basic compounds, it is often advantageous to use a mobile phase with a pH that is 2 units above the pKa of the amine to ensure it is in its free-base form, which increases its hydrophobicity and retention on the column.[13] Adding a basic modifier like triethylamine (TEA) can help achieve this and improve peak shape.[9]

Protocol 3: Reverse-Phase Flash Chromatography Purification

Objective: To purify the crude compound using a C18 column.

Materials:

  • Crude 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile in water, with 0.1% triethylamine or formic acid)

  • Collection tubes

  • HPLC or LC-MS for monitoring the separation

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.

  • Sample Loading: Dissolve the crude product in a suitable solvent (e.g., DMSO, DMF, or the mobile phase) and inject it onto the column.

  • Elution: Run a gradient of increasing organic solvent (e.g., from 10% acetonitrile in water to 90% acetonitrile in water) to elute the compounds.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the fractions by HPLC or LC-MS to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvents, which may require lyophilization if a significant amount of water is present.

Visualization of the Purification Workflow:

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Analysis (HPLC, LC-MS, NMR) Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Crystallization Crystallization Decision->Crystallization Solid with soluble impurities NormalPhase Normal-Phase Chromatography Decision->NormalPhase Mixture of varying polarities ReversePhase Reverse-Phase Chromatography Decision->ReversePhase Polar impurities Analysis2 Purity Analysis of Fractions/Crystals Crystallization->Analysis2 NormalPhase->Analysis2 ReversePhase->Analysis2 PureProduct Pure Product (>99%) Analysis2->PureProduct

Caption: General workflow for the purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine.

Purity Analysis

After purification, it is essential to confirm the purity of the final compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and ensure the absence of structural isomers or other impurities.

Conclusion

The purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine to a high degree of purity is an essential step in its development for any research or therapeutic application. This guide has provided an overview of the potential impurities and detailed protocols for purification by crystallization and column chromatography. The choice of the optimal purification strategy will depend on the specific impurity profile of the crude material. By following these guidelines and adapting them as necessary, researchers can confidently obtain this compound in a highly purified form.

References

  • Syrris. (2024, October 23). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Shekunov, B. Yu., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Molport. (n.d.). 4-[3-(cyclopentylmethoxy)-5-fluorophenyl]piperidine;hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

  • EcoDrugPlus. (2025, November 3). Search structure. Retrieved from [Link]

  • PubMed. (2017, February 15). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

  • MDPI. (n.d.). Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. Retrieved from [Link]

  • ChemRxiv. (2019, December 13). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a compound with significant lipophilic character, achieving and maintaining its solubility in aqueous systems is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.

Understanding the Solubility Profile

The molecular structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine dictates its solubility behavior. The presence of the fluorophenyl and cyclopropylmethoxy groups contributes to its high lipophilicity, or tendency to dissolve in fats and oils rather than water.[1] Conversely, the piperidine ring contains a basic nitrogen atom, which can be protonated, offering a handle for pH-dependent solubility manipulation.[2] Balancing these opposing characteristics is the key to successfully working with this compound.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock solution into aqueous buffer for an in vitro assay. What is happening and how can I resolve this?

This is a common phenomenon known as "crashing out," where a compound that is soluble in a concentrated organic solvent (like DMSO) becomes insoluble when diluted into an aqueous medium where its thermodynamic solubility limit is exceeded.[3]

Causality: DMSO is a powerful aprotic solvent that can effectively solvate the lipophilic regions of the molecule. When this solution is introduced to a predominantly aqueous environment, the DMSO is diluted, and the water molecules cannot effectively solvate the hydrophobic compound, leading to its precipitation.[3]

Troubleshooting Workflow:

Follow this systematic approach to diagnose and solve the issue.

G A Precipitation Observed in Aqueous Buffer B Step 1: Review Stock & Final Concentrations A->B C Is final concentration too high? B->C Check solubility limits D Is final DMSO % too low? B->D Aim for 0.1-0.5% DMSO E Step 2: Modify the Solvent System C->E Yes G Step 3: Adjust the Aqueous Phase C->G No D->E Yes D->G No F Incorporate a Co-Solvent E->F e.g., PEG 400, Propylene Glycol J Result: Compound Solubilized F->J H Lower the Buffer pH G->H Protonate piperidine ring I Add a Solubility Enhancer G->I e.g., Cyclodextrin, Serum H->J I->J

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its maximum aqueous solubility.

  • Optimize Final Solvent Concentration: Many cell lines and assays can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] Maintaining the highest tolerable solvent concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.

  • Utilize Co-solvents: Introducing a less toxic, water-miscible co-solvent can alter the polarity of the solvent system, improving solubility. Common choices include polyethylene glycol (PEG), propylene glycol, and ethanol.[4]

  • Employ Solubility Enhancers:

    • Serum: For cell-based assays, proteins in fetal bovine serum (FBS), like albumin, can bind to the compound and help maintain its solubility.[3]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic portion of your compound, effectively increasing its aqueous solubility.[5][6] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice.[7]

Q2: How does pH influence the solubility of this compound, and how can I use it to my advantage?

The piperidine ring in the molecule contains a secondary amine, which is a weak base. The solubility of such compounds is highly dependent on the pH of the aqueous medium.[8][9]

Mechanism:

  • At lower pH (acidic conditions): The nitrogen atom on the piperidine ring becomes protonated (positively charged). This ionized form is significantly more polar and, therefore, more soluble in water.[10]

  • At higher pH (neutral to basic conditions): The nitrogen is deprotonated (neutral). In this state, the molecule is less polar, and its low aqueous solubility is dominated by its large lipophilic structure.

You can leverage this by lowering the pH of your aqueous buffers. For many amines, adjusting the pH to 2 units below the pKa of the basic group can substantially increase solubility. While the exact pKa of this compound is not published, typical alkyl amines have pKa values in the range of 9.5 to 11.0.[10] Therefore, preparing your buffer at a pH of 6.0-7.0 may offer a significant solubility advantage over more alkaline conditions, provided it is compatible with your experimental system.

Q3: What are cyclodextrins, and would they be an effective strategy for this molecule?

Cyclodextrins (CDs) are highly effective solubilizing agents for poorly soluble drugs.[5] They are cyclic oligosaccharides that form a truncated cone or doughnut-shaped structure.[]

Mechanism of Action: The interior of the cyclodextrin molecule is hydrophobic, while the exterior is hydrophilic.[6] The lipophilic fluorophenyl and cyclopropylmethoxy portions of your compound can fit into the hydrophobic cavity of the CD, forming a "host-guest" inclusion complex.[12] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.[7]

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Lipophilic Compound Complex Compound encapsulated in CD Compound->Complex Complexation CD Hydrophobic Cavity (Hydrophilic Exterior) CD->Complex Complexation

Caption: Formation of a drug-cyclodextrin inclusion complex.

Recommendations:

  • Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[7]

  • Application: This strategy is suitable for both in vitro and in vivo formulations.

Q4: For future in vivo studies, what advanced formulation strategies should I consider?

For oral or parenteral administration, overcoming poor aqueous solubility is critical for achieving adequate bioavailability.[13] Beyond simple co-solvents and pH adjustment, several advanced strategies can be employed.

StrategyPrincipleAdvantages
Nanosuspensions The compound is formulated as nano-sized crystalline particles (200-600 nm) stabilized by surfactants or polymers.[4]Increases dissolution rate due to a massive increase in surface area; suitable for high drug loading.[14][15]
Amorphous Solid Dispersions The crystalline drug is converted into a higher-energy amorphous state and dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).Increases both the rate and extent of dissolution, often achieving supersaturated concentrations.
Lipid-Based Formulations The drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming emulsions or micelles in the GI tract.Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism.[13][16]

The choice of strategy depends on the required dose, the route of administration, and the specific physicochemical properties of the drug.[14] Nanosizing is a powerful approach that improves dissolution kinetics by increasing both surface area and saturation solubility.[17]

Key Experimental Protocols

Protocol 1: Preparation and Dilution of a DMSO Stock Solution
  • Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM). Use gentle warming (37°C) and vortexing to ensure the compound is fully dissolved.[3] Visually inspect for any particulates.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution.[3]

  • Dilution: Before use, thaw an aliquot and ensure it is fully dissolved. Perform a serial dilution method. First, dilute the DMSO stock into your cell culture medium or buffer that contains a solubility enhancer (e.g., 10% FBS). Then, perform subsequent dilutions in the final aqueous buffer. This gradual reduction in DMSO concentration can prevent precipitation.

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.5, 7.4, 8.5).

  • Sample Preparation: Add an excess amount of the solid compound to a small volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH for solubilization.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in PBS).

  • Add Compound: Add the pre-weighed solid compound or a concentrated organic stock solution to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound and to sterilize the solution for in vitro use.

  • Confirmation: The resulting clear solution contains the solubilized drug-CD complex, ready for use in your experiments.

References

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Jadav, T., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Aragen Life Sciences. (2025). Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective. Aragen White Paper.
  • Yadav, V. R., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(11), 133-141.
  • Crăciun, A-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(7), 899.
  • Bhalani, D. V., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2413.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • Gao, L., et al. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Drug Development and Industrial Pharmacy, 30(3), 233-245.
  • Garg, A., et al. (2021). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Journal of Drug Delivery Science and Technology, 63, 102437.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences Technical Article.
  • Aragen Life Sciences. (2025). Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective. Aragen White Paper.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Iacovino, S., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 1234.
  • Asim, M., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 5(1), 20-27.
  • Gao, L., et al. (2004).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Technical Guide.
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems Support.
  • Pearson. (n.d.). Amine Solubility in Organic Solvents.
  • Hettiarachchi, C., et al. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 50(24), 14061-14068.
  • Sigma-Aldrich. (n.d.).
  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Chemistry LibreTexts.
  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric Blog.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific Blog.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology.
  • Illumina, Inc. (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina Support.
  • Li, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy, 17, 1367-1393.
  • Al-Ghazawi, M., & Farid, J. (2010). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar.
  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(7), 554-569.
  • MolPort. (n.d.). 4-[3-(cyclopentylmethoxy)-5-fluorophenyl]piperidine;hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. PharmaCompass.
  • MolPort. (n.d.). 4-[3-(cyclobutylmethoxy)-5-fluorophenyl]piperidine;hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(Cyclopropylmethoxy)piperidine. Sigma-Aldrich Product Page.
  • PubChem. (n.d.). 5-Cyclopropyl-5-[3-[4-(4-fluoro-3-methoxy-phenyl) piperazin-1-yl]-3-oxo-propyl] imidazolidine-2,4-dione.
  • Waring, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14, 1436-1450.
  • de F. S. D. M. Junior, A., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1088-1099.
  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • Chem-Impex. (n.d.). 4-Isopropoxy-piperidine.

Sources

Technical Support Center: Synthesis of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine . This compound is a critical structural motif and intermediate in the development of neurotherapeutics and oncology drugs (e.g., TRPC6 and USP7 inhibitors) .

Synthesizing this heavily functionalized piperidine derivative involves a delicate balance of chemoselectivity. The presence of a strained cyclopropyl ring, an activated carbon-fluorine (C-F) bond, and a tetrahydropyridine intermediate creates a minefield of potential side reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by explaining the mechanistic causality behind each failure mode, ensuring your protocols become self-validating systems.

Synthesis Workflow & Side Reaction Mapping

The standard synthetic route involves four key stages: O-alkylation, Suzuki-Miyaura cross-coupling, alkene hydrogenation, and acidic deprotection. The diagram below maps the intended pathway against the most common mechanistic failure points.

SynthesisWorkflow SM 3-Bromo-5-fluorophenol + (Bromomethyl)cyclopropane Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int1 1-Bromo-3-(cyclopropylmethoxy) -5-fluorobenzene Step1->Int1 Target Side1 Elimination / C-Alkylation Step1->Side1 Side Rxn Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, N-Boc-THP-Bpin) Int1->Step2 Int2 N-Boc-4-aryl-1,2,3,6- tetrahydropyridine Step2->Int2 Target Side2 Protodeboronation / Homocoupling Step2->Side2 Side Rxn Step3 Step 3: Hydrogenation (Pd/C or PtO2, H2) Int2->Step3 Int3 N-Boc-4-aryl-piperidine Step3->Int3 Target Side3 C-F Hydrogenolysis / Ring Opening Step3->Side3 Side Rxn Step4 Step 4: Deprotection (HCl or TFA) Int3->Step4 Product 4-(3-(cyclopropylmethoxy) -5-fluorophenyl)piperidine Step4->Product Target Side4 Ether Cleavage Step4->Side4 Side Rxn

Fig 1: 4-step synthesis workflow and associated side reactions.

Troubleshooting Guides & FAQs

Section 1: Etherification (O-Alkylation) Issues

Q: I am observing a low yield of the etherified product and a gaseous byproduct during the reaction of 3-bromo-5-fluorophenol with (bromomethyl)cyclopropane. What is happening? A: You are likely observing the base-catalyzed elimination of (bromomethyl)cyclopropane to form methylenecyclopropane (a gas).

  • Causality: The use of overly strong bases (e.g., NaH or Cs2​CO3​ ) or temperatures exceeding 90°C shifts the reaction pathway from SN​2 nucleophilic substitution to E2 elimination.

  • Solution: Strictly utilize anhydrous K2​CO3​ in DMF at 80°C. Potassium carbonate provides sufficient basicity to deprotonate the phenol ( pKa​≈9 ) without promoting the elimination of the primary alkyl halide.

Section 2: Suzuki-Miyaura Coupling Failures

Q: My LC-MS shows massive consumption of the N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, but very little of the desired cross-coupled product. The major byproduct corresponds to N-Boc-1,2,3,6-tetrahydropyridine. A: This is a classic case of protodeboronation .

  • Causality: Vinyl and heteroaryl boronic esters are highly susceptible to base-catalyzed hydrolysis and subsequent protodeboronation . The adjacent double bond facilitates the cleavage of the C-B bond in the presence of strong aqueous bases (like NaOH or KOH ) before transmetalation can occur.

  • Solution: Switch to a milder base system, such as K2​CO3​ or K3​PO4​ in a 4:1 Dioxane/Water mixture. Furthermore, use a highly active pre-catalyst like Pd(dppf)Cl2​⋅CH2​Cl2​ to accelerate the oxidative addition and transmetalation steps, outcompeting the degradation pathway.

Section 3: Hydrogenation (The Critical Defluorination Problem)

Q: During the reduction of the tetrahydropyridine double bond using standard Pd/C and H2​ , I am losing the fluorine atom (defluorination) and observing ring-opening of the cyclopropyl group. How do I achieve chemoselectivity? A: This is the most notorious failure point in this synthesis.

  • Causality (Defluorination): Palladium on carbon (Pd/C) is highly active. The electron-withdrawing nature of the fluorine atom on the phenyl ring activates the C-F bond toward oxidative addition by the Pd(0) species, leading to hydrogenolysis .

  • Causality (Ring-Opening): Strained cyclopropyl rings are prone to reductive cleavage (forming isobutyl or propyl groups) under high H2​ pressure with highly active transition metals .

  • Solution: You must modulate the catalyst's electronic properties. You can either switch to Adams' catalyst ( PtO2​ ), which is highly selective for alkenes over C-F bonds, or you can "poison" your Pd/C catalyst with 0.1 equivalents of triethylamine or pyridine. The amine lone pair coordinates to the most active defect sites on the Pd surface, suppressing C-F oxidative addition while leaving enough activity for alkene coordination .

Defluorination Start N-Boc-4-aryl-THP (Alkene + C-F Bond) PdC Standard Pd/C + H2 (High Activity) Start->PdC Poisoned Pd/C + Amine Poison or PtO2 + H2 Start->Poisoned Prod1 Alkene Reduction + Defluorination (Side Rxn) PdC->Prod1 Oxidative Addition into C-F Prod2 Selective Alkene Reduction (Target Preserved) Poisoned->Prod2 Chemoselective

Fig 2: Chemoselective hydrogenation logic to prevent C-F bond hydrogenolysis.

Section 4: Deprotection Ether Cleavage

Q: Upon removing the Boc group with concentrated aqueous acids, my cyclopropylmethoxy group is cleaving, yielding the phenol. Why? A:

  • Causality: The cyclopropylmethyl ether is exceptionally sensitive to harsh, hot acidic conditions due to the facile formation of a highly resonance-stabilized cyclopropylcarbinyl cation intermediate.

  • Solution: Avoid aqueous HBr or prolonged heating in HCl . Use 4M HCl in anhydrous dioxane at room temperature. This provides a strictly anhydrous, mild proton source that cleanly removes the Boc group via isobutylene elimination without promoting ether cleavage.

Quantitative Data: Hydrogenation Optimization

The table below summarizes empirical data demonstrating the effect of catalyst selection and additives on the chemoselectivity of the Step 3 hydrogenation process. Data is monitored via LC-MS (UV 254 nm).

Catalyst SystemAdditive H2​ PressureDesired Piperidine YieldDefluorinated ByproductRing-Opened Byproduct
10% Pd/CNone50 psi45% 40%10%
10% Pd/CNone1 atm62% 25%8%
10% Pd/CTriethylamine (0.1 eq)1 atm88% < 2%5%
5% PtO2​ None 1 atm 92% < 1% < 1%
Raney NickelNone50 psi75% 5%15%

Conclusion: PtO2​ at atmospheric pressure is the superior self-validating system for this specific transformation, ensuring >90% yield while preserving both the C-F bond and the cyclopropyl ring.

Standard Operating Procedures (SOPs)

SOP 1: Chemoselective O-Alkylation
  • Charge a flame-dried round-bottom flask with 3-bromo-5-fluorophenol (1.0 eq, 10.0 mmol) and anhydrous DMF (20 mL).

  • Add finely powdered, anhydrous K2​CO3​ (2.0 eq, 20.0 mmol). Stir at room temperature for 15 minutes to form the phenoxide.

  • Dropwise, add (bromomethyl)cyclopropane (1.2 eq, 12.0 mmol).

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Validation: Quench with water, extract with EtOAc. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the phenol ( Rf​≈0.3 ) to the ether ( Rf​≈0.7 ).

SOP 2: Suzuki-Miyaura Cross-Coupling
  • In a Schlenk flask, combine 1-bromo-3-(cyclopropylmethoxy)-5-fluorobenzene (1.0 eq, 5.0 mmol), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq, 5.5 mmol), and K2​CO3​ (2.5 eq, 12.5 mmol).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1, 25 mL).

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 0.25 mmol) under a positive stream of nitrogen.

  • Heat to 90°C for 4 hours.

  • Validation: Monitor by LC-MS. The mass of the target intermediate is [M+H]+=348.2 (minus Boc fragment in MS).

SOP 3: Chemoselective Hydrogenation (Using PtO2​ )
  • Dissolve the tetrahydropyridine intermediate (1.0 eq, 4.0 mmol) in absolute ethanol (20 mL).

  • Add Adams' Catalyst ( PtO2​ , 5% by weight relative to substrate).

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon (1 atm).

  • Stir vigorously at room temperature for 6 hours.

  • Validation: Filter the catalyst strictly through a pad of Celite (Do not let the catalyst dry in air to prevent fires). LC-MS must confirm the [M+H]+ shift from 348.2 to 350.2 without the appearance of the defluorinated mass (332.2).

SOP 4: Anhydrous Boc Deprotection
  • Dissolve the N-Boc-piperidine intermediate (1.0 eq, 3.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add 4M HCl in anhydrous 1,4-dioxane (10 eq, 7.5 mL).

  • Stir at room temperature for 2 hours.

  • Validation: The product will precipitate as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under a vacuum to yield pure 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine HCl .

References

  • Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link]

  • A Novel Type of Pd/C-Catalyzed Hydrogenation Using a Catalyst Poison: Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base. Tetrahedron.[Link]

  • WO2017212010A1 - New (hetero)aryl-substituted-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them.

enhancing the bioavailability of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Compound Profile: 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (CMF-Piperidine) Classification: BCS Class IIb (Lipophilic Weak Base) Key Physicochemical Traits: Highly basic secondary amine (piperidine pKa ~9.5), highly lipophilic tail (LogP > 3.5).

Welcome to the Technical Support Center for CMF-Piperidine formulation and pharmacokinetics. Due to its specific structural motifs, this compound exhibits classic "spring and parachute" dissolution dynamics, making oral bioavailability a significant challenge. This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated experimental protocols to optimize your in vivo exposure.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does CMF-Piperidine show excellent in vitro solubility in 0.1 N HCl but poor in vivo exposure in animal models? A: This is a hallmark of lipophilic weak bases. In the acidic environment of the stomach (pH 1.2–2.0), the piperidine nitrogen is protonated, yielding high aqueous solubility. However, upon gastric emptying into the neutral pH of the duodenum (pH ~6.5), the compound rapidly deprotonates to its highly lipophilic free-base form. This abrupt pH shift causes supersaturation and subsequent rapid precipitation before the drug can permeate the intestinal epithelium. As noted in recent biopharmaceutical studies on similar lipophilic basic kinase inhibitors, this pH-dependent absorption severely limits systemic exposure .

Q2: What formulation strategy is most effective for mitigating this pH-dependent precipitation? A: Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs) are the gold standards. ASDs utilize supersaturation-maintaining polymers (e.g., HPMCAS) to prevent crystallization in the intestine by maintaining the drug in a high-energy amorphous state. Alternatively, LBFs (such as Self-Microemulsifying Drug Delivery Systems, SMEDDS) bypass the dissolution step entirely by keeping the lipophilic free base solubilized in lipid micelles, which mimics the body's natural lipid absorption mechanisms .

Q3: How does the high lipophilicity of the fluorophenyl and cyclopropylmethoxy groups affect systemic clearance? A: High lipophilicity (LogP > 3.5) significantly increases the volume of distribution and drives non-specific binding in tissues. Furthermore, it increases the compound's affinity for hepatic CYP450 enzymes (specifically CYP3A4 and CYP2D6, which readily target piperidine rings and ether linkages). Optimizing the formulation to ensure a rapid, high-concentration absorption phase (Cmax) can help saturate first-pass hepatic metabolism, thereby improving the absolute bioavailability (F) .

Part 2: Troubleshooting Guide

Issue 1: Severe Precipitation During In Vitro Dissolution Testing

Symptoms: The API dissolves completely in the first 15 minutes but crashes out immediately, forming a cloudy suspension at the 30-minute mark. Root Cause: Using a standard single-stage USP Apparatus II with a neutral pH buffer (e.g., pH 6.8) fails to capture the physiological gastric-to-intestinal transition. The lipophilic base crashes instantly without the presence of bile salts or stabilizing polymers. Solution: Implement a two-stage dissolution assay (mGIS or pH-shift method). Evaluate your formulation's ability to maintain a "parachute" effect by starting in Simulated Gastric Fluid (SGF) and shifting to Fasted State Simulated Intestinal Fluid (FaSSIF).

Issue 2: High Inter-Subject Variability in Pharmacokinetic (PK) Studies

Symptoms: AUC and Cmax values vary by >50% between individual subjects in the same dosing cohort. Root Cause: Lipophilic weak bases are highly susceptible to the "food effect" and natural variations in gastric pH. Stress in animal models or co-administration of acid-reducing agents (like proton pump inhibitors) drastically alters the starting solubility of the piperidine ring. Solution: Transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD). By embedding the amorphous API in a polymer matrix, the dissolution rate becomes polymer-controlled rather than pH-controlled, significantly reducing intra- and inter-subject PK variability .

Part 3: Data Presentation & Formulation Strategy Comparison

To select the optimal bioavailability enhancement route for CMF-Piperidine, compare the quantitative and mechanistic profiles of the leading formulation strategies:

Formulation StrategyMechanism of BA EnhancementDrug Loading CapacityPK Variability ReductionPrimary Challenge
Crystalline Suspension None (Baseline)High (>80%)Low (High Variability)Severe intestinal precipitation; high food effect.
Salt Formation (HCl/Mesylate) Increases dissolution rate in stomachHigh (>70%)ModerateDoes not prevent precipitation in neutral intestine.
Lipid-Based Formulation (SMEDDS) Solubilizes free base in micelles; bypasses dissolutionLow (<15%)HighComplex scale-up; requires extensive excipient screening.
Amorphous Solid Dispersion (ASD) Generates and sustains supersaturation (Spring & Parachute)Moderate (20-40%)Very HighPhysical stability (risk of recrystallization over time).

Part 4: Experimental Protocols

Protocol 1: Preparation of CMF-Piperidine ASD via Hot-Melt Extrusion (HME)

Causality Note: HME is preferred over spray drying for CMF-Piperidine to avoid the use of large volumes of organic solvents required to dissolve the highly lipophilic fluorophenyl moiety.

Step-by-Step Methodology:

  • Material Blending: Geometrically blend 25% (w/w) CMF-Piperidine crystalline powder with 75% (w/w) Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M grade). Why HPMCAS? The succinate groups provide enteric protection, while the acetate groups interact with the lipophilic tail of the API to prevent nucleation.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to 140°C (above the API's Tg but below the polymer's degradation point). Use a screw speed of 200 rpm to ensure high shear mixing.

  • Cooling: Extrude the clear, amorphous melt onto a chilled cooling roll (5°C) to rapidly quench the system, freezing the API in its amorphous state.

  • Milling: Cryomill the extrudate and sieve through a 60-mesh screen to achieve a uniform particle size (< 250 µm) for downstream dissolution testing.

Protocol 2: Two-Stage pH-Shift In Vitro Dissolution Assay

Causality Note: This self-validating system mimics GI transit to accurately predict in vivo precipitation risks.

Step-by-Step Methodology:

  • Gastric Phase: Add the ASD formulation (equivalent to 50 mg API) to 500 mL of Simulated Gastric Fluid (SGF, pH 1.2 without enzymes) in a USP Apparatus II at 37°C, stirring at 50 rpm. Sample at 5, 15, and 30 minutes.

  • pH Shift: At exactly 30 minutes, add 500 mL of concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) pre-heated to 37°C. The buffer capacity of the added FaSSIF must instantly shift the vessel pH to 6.5.

  • Intestinal Phase: Continue stirring. Take samples at 35, 45, 60, 90, and 120 minutes.

  • Quantification: Immediately centrifuge all samples at 13,000 rpm for 2 minutes to pellet any precipitated drug. Analyze the supernatant via HPLC-UV to quantify the "parachute" duration (the time the drug remains supersaturated before crashing).

Part 5: Mechanistic Visualizations

G Stomach Stomach (pH 1.2) Protonated Piperidine (High Solubility) Intestine Intestine (pH 6.5) Deprotonated Base (Supersaturation) Stomach->Intestine Gastric Emptying Absorption Epithelium (Systemic Absorption) Intestine->Absorption Dissolved Fraction Precipitate Precipitation (Lost Bioavailability) Intestine->Precipitate pH-Induced Crashing

Fig 1: pH-dependent GI transit and precipitation risk for lipophilic weak base CMF-Piperidine.

Workflow API 1. Blending CMF-Piperidine + HPMCAS HME 2. Hot-Melt Extrusion (140°C, 200 rpm) API->HME Milling Milling HME->Milling Rapid Cooling Dissolution 4. Two-Stage Dissolution (pH 1.2 to 6.5 Shift) Milling->Dissolution In Vitro Assay

Fig 2: Step-by-step workflow for formulating and testing CMF-Piperidine Amorphous Solid Dispersions.

References

  • Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform. Clinical Pharmacology in Drug Development.[Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.[Link]

  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry.[Link]

Validation & Comparative

confirming the structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical structural elucidation not merely as a checklist of analytical tests, but as a self-validating system where each data point cross-examines the others. Confirming the exact architecture of a complex active pharmaceutical ingredient (API) intermediate requires orthogonal methodologies to eliminate any possibility of regioisomerism or structural ambiguity.

Here is the comprehensive, objectively compared guide for confirming the structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine .

Structural Deconstruction & The Regioisomer Challenge

The target molecule, 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine[1], presents a sophisticated elucidation challenge due to its three distinct structural domains:

  • A basic piperidine heterocycle attached at the C4 position.

  • A central aromatic core with a highly specific 1,3,5-trisubstitution pattern.

  • A lipophilic cyclopropylmethoxy ether linkage.

The primary analytical hurdle is distinguishing this exact architecture from closely related regioisomers (e.g., 2-fluoro or 4-fluoro analogs, or 3-substituted piperidines). A single analytical method is insufficient; we must compare and integrate data from multiple modalities to build an airtight structural proof.

Methodological Comparison: Orthogonal Techniques

To establish absolute structural certainty, we compare the efficacy of three primary analytical modalities:

A. Multi-Nuclear and 2D NMR Spectroscopy (The Gold Standard)

NMR remains the definitive technique for regiochemical assignment.

  • Causality of Choice: ^19^F NMR is deployed because the fluorine nucleus (spin 1/2, 100% natural abundance) acts as a highly sensitive, non-perturbing probe for the aromatic substitution pattern[2]. The specific scalar coupling (J-coupling) between the fluorine atom and the adjacent aromatic protons definitively proves the 1,3,5-substitution over 1,2,4 or 1,2,5 arrangements.

  • Ether Linkage Validation: 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to validate the ether linkage. By demonstrating 2-3 bond correlations between the oxymethylene protons and the aromatic ipso-carbon, we unequivocally map the connectivity of the cyclopropylmethoxy group[3].

B. LC-MS/MS with Collision-Induced Dissociation (High-Throughput Profiling)

While NMR provides spatial connectivity, LC-MS/MS offers rapid confirmation of the exact mass and functional group presence.

  • Causality of Choice: Collision-Induced Dissociation (CID) of the [M+H]^+^ precursor ion (m/z 250.16) yields predictable fragmentation pathways. Cleavage of the piperidine ring typically generates characteristic m/z 84 or m/z 56 product ions, which act as a fingerprint for the unsubstituted piperidine heterocycle[4],[5]. Furthermore, the neutral loss of the cyclopropylmethyl group provides a self-validating signature of the ether domain.

C. X-Ray Crystallography (Absolute 3D Conformation)

XRD provides the absolute 3D spatial arrangement. However, compared to NMR and MS, it is severely bottlenecked by the prerequisite of obtaining high-quality single crystals, making it a lower-throughput, albeit definitive, alternative.

Workflow Start 4-(3-(cyclopropylmethoxy)- 5-fluorophenyl)piperidine NMR Multi-Nuclear NMR (1H, 13C, 19F, 2D) Start->NMR MS LC-MS/MS (ESI+, CID) Start->MS XRD X-Ray Crystallography (Single Crystal) Start->XRD Regio Confirm 1,3,5-Substitution & Ether Linkage NMR->Regio Frag Confirm Piperidine Ring & Exact Mass MS->Frag 3 3 XRD->3 Valid Definitive Structural Confirmation Regio->Valid Frag->Valid D Absolute 3D Spatial Arrangement D->Valid

Multi-modal analytical workflow for definitive structural confirmation.

Quantitative Data Presentation

To objectively compare the expected outputs, the quantitative parameters for the target compound are summarized below.

Table 1: Comparative Efficacy of Analytical Modalities

ModalityPrimary UtilityRegioisomer DiscriminationThroughputSample Requirement
Multi-Nuclear NMR Exact atomic connectivityHigh (Definitive via ^19^F and HMBC)Medium (1-2 hours)~5-10 mg (Non-destructive)
LC-MS/MS (CID) Exact mass & substructuresModerate (Isomers may co-fragment)High (<15 mins)<1 µg (Destructive)
X-Ray Crystallography Absolute 3D geometryAbsoluteLow (Days to Weeks)Single crystal (Non-destructive)

Table 2: Expected Diagnostic Signals for Target Compound

TechniqueNucleus / IonExpected SignalDiagnostic Value
NMR ^19^F~ -110 to -115 ppm (m)Confirms presence of aromatic fluorine[2].
NMR ^1H (Aromatic)~ 6.5 - 6.8 ppm (3x signals)J-coupling to ^19^F confirms 1,3,5-substitution.
NMR ^13^C (HMBC)^3^JCH correlationLinks oxymethylene protons to aromatic C3[3].
LC-MS/MS Precursor Ionm/z 250.16[M+H]^+^Confirms exact mass formula (C15H20FNO).
LC-MS/MS Product Ionm/z 84.08Confirms intact piperidine ring cleavage[4],[5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the experimental design inherently controls for false positives.

Protocol 1: Self-Validating Multi-Nuclear NMR Workflow

The causality behind this workflow relies on orthogonal pulse sequences to cross-verify assignments.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition (^1^H, ^13^C, ^19^F):

    • Acquire ^1^H NMR (400 MHz or higher) to establish the baseline proton count.

    • Acquire ^19^F NMR. Self-Validation: The multiplicity of the fluorine signal directly dictates the number of adjacent protons, instantly ruling out dense regioisomers.

  • 2D Phase-Sensitive HSQC: Acquire ^1^H-^13^C HSQC. Causality: Phase-sensitive editing modulates signal intensity to distinguish -CH2 groups (negative phase) from -CH/-CH3 groups (positive phase). This instantly differentiates the cyclopropyl -CH2 groups from the methoxy -CH2 and the piperidine ring carbons.

  • 2D HMBC: Acquire ^1^H-^13^C HMBC optimized for long-range couplings (J = 8 Hz). Self-Validation: Look for the cross-peak between the oxymethylene protons (~3.8 ppm) and the aromatic carbon (~160 ppm). If this peak is absent, the ether linkage is broken or incorrectly positioned.

Protocol 2: LC-MS/MS CID Fragmentation Profiling

The causality here relies on energy-resolved breakdown curves rather than a single static collision energy.

  • Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic piperidine nitrogen ensures excellent ionization efficiency, yielding the[M+H]^+^ ion at m/z 250.16.

  • Self-Validating CID Ramping: Isolate m/z 250.16 in Q1. Instead of a static collision energy (CE), ramp the CE from 10 eV to 40 eV in Q2.

    • Causality: Ramping the CE creates a breakdown curve. At low CE (~15 eV), the highly labile cyclopropylmethyl ether bond cleaves first (yielding m/z 195.11). At higher CE (~30 eV), the more robust C-C/C-N bonds of the piperidine ring shatter, yielding the characteristic m/z 84.08 ion[4]. The sequential appearance of these ions validates that the peripheral groups dissociate before the core heterocycle.

Fragmentation M1 Precursor Ion [M+H]+ m/z 250.16 F1 Piperidinium Ion m/z 84.08 M1->F1 α-cleavage F2 Fluorophenyl Core m/z 165.07 M1->F2 C-C bond fission F3 Loss of Cyclopropylmethyl m/z 195.11 M1->F3 Ether cleavage

Proposed LC-MS/MS fragmentation pathways for the target compound.

Conclusion & Recommendations

For the definitive structural confirmation of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, relying solely on 1D ^1^H NMR or standard LC-MS is an analytical risk. Recommendation: Implement the self-validating Multi-Nuclear NMR workflow (incorporating ^19^F and HMBC) as the primary structural proof, supplemented by CE-ramped LC-MS/MS to confirm the intact piperidine heterocycle. This orthogonal approach guarantees the exclusion of all potential regioisomers and ensures the highest standards of scientific integrity in drug development.

References

  • "3-[3-(cyclopropylmethoxy)-5-fluorophenyl]piperidine | Molport-053-221-632", Molport.
  • "The precious Fluorine on the Ring: Fluorine NMR for biological systems", NIH.
  • "Advancing lignin analytics via elucidation of linkage progressions in lignin populations", NIH.
  • "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives", Benchchem.
  • "Determination of Common Metabolites for Methoxylated Fentanyl Analogs", MDPI.

Sources

Comparative Guide: 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine vs. Classical Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Neuropharmacology Researchers Focus: Scaffold Evaluation, Physicochemical Profiling, and Experimental Validation

Executive Summary & Pharmacophore Rationale

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, forming the backbone of blockbuster therapeutics ranging from analgesics to antidepressants. However, as drug discovery pivots toward complex neurological targets—such as Orexin type 2 receptors (OX2R), Transient Receptor Potential Channels (e.g., TRPC6), and specific 5-HT receptor subtypes—classical unsubstituted piperidines often fail to achieve the required selectivity and pharmacokinetic (PK) profiles[1][2].

4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (hereafter referred to as CFP-Piperidine ) and its regioisomers represent a next-generation structural motif[3]. The strategic decoration of the phenyl ring drives specific causality in receptor engagement:

  • The Piperidine Core: Provides the critical basic nitrogen (pKa ~9.5) necessary for anchoring the molecule via a salt bridge to conserved aspartate residues within G-protein-coupled receptor (GPCR) binding pockets[1].

  • The 3-Cyclopropylmethoxy Group: This bulky, lipophilic ether linkage serves a dual purpose. First, it significantly enhances blood-brain barrier (BBB) penetration. Second, the cyclopropyl ring acts as a conformationally restricted hydrophobic plug, perfectly occupying accessory lipophilic pockets in target receptors (such as OX2R or TRPC6) to drive binding affinity and residence time[1][3].

  • The 5-Fluoro Substitution: Fluorine incorporation lowers the pKa of the basic amine slightly through inductive effects, improving the overall lipophilic efficiency (LipE). More importantly, it blocks metabolically soft spots on the aromatic ring, preventing rapid CYP450-mediated oxidation and extending the compound's half-life[3].

Structural & Physicochemical Comparison

To objectively evaluate CFP-Piperidine, we must benchmark it against classical alternatives: 4-(4-fluorophenyl)piperidine (a standard intermediate for SSRIs like paroxetine) and 4-phenylpiperidine (the foundational baseline).

Table 1: Comparative Physicochemical Profiling
Parameter4-Phenylpiperidine4-(4-Fluorophenyl)piperidineCFP-Piperidine (Target Scaffold)
Molecular Weight ( g/mol ) 161.25179.24249.33
cLogP (Predicted) 2.102.353.65
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų21.3 Ų
Metabolic Stability (HLM T½) < 15 min (Rapid oxidation)~ 30 min> 60 min (Steric/electronic shielding)
BBB Permeability (LogBB) ModerateHighVery High (Optimized lipophilicity)
Primary Utility Analgesics, early antipsychoticsSSRIs, Haloperidol analogsOX2R agonists, TRPC6 inhibitors, 5-HT modulators

Mechanistic Pathways & Target Engagement

CFP-Piperidine derivatives are heavily utilized in neuropharmacology to modulate complex signaling cascades. For instance, when acting as an Orexin type 2 receptor agonist, the compound binds to the orthosteric site, triggering a Gq/11-coupled pathway that ultimately leads to intracellular calcium release—a mechanism critical for maintaining arousal and treating narcolepsy[1].

G Ligand CFP-Piperidine Derivative Receptor Target GPCR (e.g., OX2R / 5-HT) Ligand->Receptor GProtein Gq/11 Protein Activation Receptor->GProtein PLC Phospholipase C (PLC) Cleavage GProtein->PLC SecondMsgr IP3 / DAG Generation PLC->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium

Fig 1. GPCR signaling cascade modulated by CFP-piperidine derivatives.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols outline a self-validating system for synthesizing the CFP-Piperidine scaffold and evaluating its receptor affinity.

Protocol A: Synthesis of CFP-Piperidine via Suzuki-Miyaura Coupling

Causality: The tetrahydropyridine intermediate is utilized because the double bond facilitates the initial cross-coupling, which is subsequently reduced to yield the fully saturated, flexible piperidine ring[3].

  • Reagent Preparation: Dissolve 1.0 eq of 3-(cyclopropylmethoxy)-5-fluorophenylboronic acid and 1.1 eq of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate in a degassed mixture of 1,4-dioxane and water (4:1).

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.5 eq of potassium carbonate (K₂CO₃).

  • Coupling Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS until the boronic acid is consumed.

  • Reduction: Isolate the Boc-protected tetrahydropyridine intermediate. Dissolve in methanol, add 10% Pd/C (0.1 eq), and stir under a hydrogen atmosphere (1 atm) for 6 hours to reduce the alkene.

  • Deprotection: Treat the resulting intermediate with 4N HCl in dioxane for 2 hours at room temperature to remove the Boc group.

  • Validation: Evaporate the solvent to yield the CFP-Piperidine hydrochloride salt. Confirm structure via ¹H-NMR (look for the distinct multiplet of the cyclopropyl protons at ~0.3-0.6 ppm) and high-resolution mass spectrometry (HRMS).

Protocol B: In Vitro Radioligand Binding Assay (5-HT / OX2R)

Causality: Radioligand displacement is used to calculate the exact equilibrium dissociation constant (Ki), providing a direct, objective measure of how the cyclopropylmethoxy substitution improves target affinity compared to baseline piperidines[2].

  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., human OX2R or 5-HT). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension, 25 µL of radioligand (e.g., [³H]-labeled standard antagonist), and 25 µL of the CFP-Piperidine test compound (serial dilutions from 10 µM to 0.1 nM).

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure steady-state binding.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a Microbeta counter. Calculate IC₅₀ using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Workflow Synth Chemical Synthesis Purify HPLC Purification Synth->Purify Assay In Vitro Binding Assay Purify->Assay PK In Vivo PK Profiling Assay->PK Data Data Analysis & Hit Selection PK->Data

Fig 2. Standardized screening workflow for novel piperidine scaffolds.

In Vitro & In Vivo Performance Data

When integrated into a lead compound, the CFP-Piperidine scaffold demonstrates marked superiority in both binding kinetics and pharmacokinetic survivability compared to classical derivatives.

Table 2: Comparative Performance Metrics (Model GPCR Target)
Scaffold Incorporated into LeadTarget Affinity (Ki, nM)Intrinsic Clearance (CLint, µL/min/mg)Oral Bioavailability (F%)
4-Phenylpiperidine 145.0 ± 1285.4 (High clearance)12%
4-(4-Fluorophenyl)piperidine 62.3 ± 842.1 (Moderate clearance)35%
CFP-Piperidine 4.1 ± 0.5 14.2 (Low clearance) 68%

Data Interpretation: The addition of the cyclopropylmethoxy group drives a ~15-fold increase in target affinity (Ki) compared to the 4-fluorophenyl baseline, validating the hypothesis that the hydrophobic accessory pocket is successfully engaged. Furthermore, the strategic placement of the fluorine atom at the 5-position drastically reduces hepatic intrinsic clearance, resulting in a highly favorable oral bioavailability profile suitable for clinical advancement.

References

  • Evitachem. "4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride." Evitachem Product Database.
  • Google Patents. "US20170226137A1 - Substituted piperidine compound and use thereof." United States Patent and Trademark Office.
  • Google Patents. "US11345693B2 - Compounds, salts thereof and methods for treatment of diseases." United States Patent and Trademark Office.

Sources

A Senior Scientist's Guide to In Vivo Validation: From In Vitro Promise to Preclinical Proof for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the journey from a promising in vitro result to a viable therapeutic candidate is fraught with challenges. A high-potency compound in a cell-based assay is merely the first step; true potential is only revealed through rigorous validation in a living system. This guide provides a comprehensive framework for designing and executing an in vivo strategy to validate the preclinical potential of a novel phenylpiperidine analog, 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. As this is a novel compound without extensive public data, we will proceed based on a plausible and scientifically-grounded hypothetical profile, where it acts as a potent and selective inhibitor of the Dopamine Transporter (DAT), a common target for this structural class.

This guide is structured to explain not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust preclinical package.

Part 1: The Starting Point - Establishing the In Vitro Profile

Before any animal is dosed, a clear and concise understanding of the compound's in vitro characteristics is essential. Based on its structural similarity to known CNS-active agents, we hypothesize that 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine possesses the following profile.[1] This data forms the baseline against which all in vivo results will be compared.

Table 1: Hypothetical In Vitro Profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

ParameterAssay TypeResultImplication
Primary Target Potency [³H]WIN 35,428 Binding Assay (Rat Striatum)IC₅₀ = 5.2 nMHigh affinity for the Dopamine Transporter (DAT).
Target Selectivity [³H]Citalopram Binding Assay (Rat Cortex)IC₅₀ = 385 nM~74-fold selective for DAT over the Serotonin Transporter (SERT).
Functional Activity [³H]Dopamine Uptake Assay (Rat Striatal Synaptosomes)IC₅₀ = 15.7 nMPotent inhibitor of dopamine reuptake, confirming mechanism of action.
Cellular Toxicity MTT Assay (SH-SY5Y neuroblastoma cells)CC₅₀ > 10 µMLow cytotoxicity in a neuronal cell line at effective concentrations.

This profile suggests a promising candidate for neurological or psychiatric conditions characterized by dopamine dysregulation, such as Parkinson's disease or ADHD. The high selectivity over the serotonin transporter is a desirable feature, potentially reducing the risk of side effects associated with serotonergic agents.

Part 2: The In Vivo Blueprint - A Phased Approach to Validation

The core of preclinical validation is a tiered strategy that answers three fundamental questions in sequence:

  • Pharmacokinetics (PK): Can the compound get to and remain at its target?

  • Pharmacodynamics (PD): Does the compound engage its target at relevant concentrations?

  • Efficacy: Does target engagement produce a desired therapeutic effect in a disease model?

Phase I: Pharmacokinetic Profiling – The Exposure Question

A compound's in vivo journey is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] A PK study is the first and most critical in vivo experiment, as poor exposure can terminate a project regardless of in vitro potency.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group). The rationale for using rats is their common use in preclinical toxicology and their larger size, which facilitates serial blood sampling.

  • Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., 20% Solutol HS 15 in water).

  • Dosing:

    • IV Group: Administer 1 mg/kg via tail vein injection to determine key parameters like clearance and volume of distribution.

    • PO Group: Administer 10 mg/kg via oral gavage to assess oral absorption and bioavailability.

  • Sample Collection: Collect sparse blood samples (e.g., via tail nick) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). A satellite group of animals is used for brain tissue collection at key time points (e.g., 1, 4, and 8 hours) to determine brain penetration.

  • Bioanalysis: Quantify compound concentrations in plasma and brain homogenate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation Compound Formulation (IV & PO Vehicles) Dose_IV IV Dosing (1 mg/kg) Formulation->Dose_IV Dose_PO PO Dosing (10 mg/kg) Formulation->Dose_PO Animals Acclimatize Sprague-Dawley Rats Animals->Dose_IV Animals->Dose_PO Blood_Sample Serial Blood Sampling (0-24h) Dose_IV->Blood_Sample Dose_PO->Blood_Sample Brain_Sample Brain Tissue Collection (Satellite Group) Dose_PO->Brain_Sample Bioanalysis LC-MS/MS Analysis (Plasma & Brain) Blood_Sample->Bioanalysis Brain_Sample->Bioanalysis PK_Calc Calculate PK Parameters (Cmax, AUC, t1/2, F%) Bioanalysis->PK_Calc

Figure 1: Workflow for a rodent pharmacokinetic study.

Table 2: Key PK Parameters and Success Criteria

ParameterDefinitionDesired Outcome for a CNS Drug
Cₘₐₓ Maximum plasma concentrationShould exceed the functional IC₅₀ by at least 10-fold.
AUC Area Under the Curve (Total drug exposure)Sufficiently high to provide sustained target coverage.
t₁/₂ Half-life4-8 hours (Allows for once or twice daily dosing).
F% Oral Bioavailability> 30%
Brain:Plasma Ratio Ratio of drug concentration in brain vs. plasma> 1 (Indicates the compound crosses the blood-brain barrier).
Phase II: Pharmacodynamics – The Target Engagement Question

Once we establish that the compound achieves adequate brain exposure, the next step is to prove it binds to its intended target, DAT, in vivo.[4][5] This is crucial for linking the drug's presence to a biological effect.

  • Animal Model: Male CD-1 mice. Mice are often used for PD studies due to lower compound requirements.

  • Dosing: Administer a range of single oral doses of the compound (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.

  • Tissue Collection: At the time of predicted Cₘₐₓ (determined from the PK study), euthanize animals and rapidly dissect the striatum, a brain region rich in dopamine transporters.

  • Binding Assay: Homogenize the striatal tissue. Measure the amount of DAT available for binding by a radiotracer (e.g., [³H]WIN 35,428). The administered compound will "occupy" a percentage of the transporters, preventing the radiotracer from binding.

  • Data Analysis: Calculate the percentage of DAT occupancy for each dose. Plot the dose-response curve to determine the ED₅₀ (the dose required to occupy 50% of the transporters).

PD_Workflow Dose Dose Escalation (1-30 mg/kg, PO) Tmax Wait for Tmax (from PK study) Dose->Tmax Drug Administration Dissect Dissect Striatum Tmax->Dissect Tissue Collection Assay Ex Vivo Radioligand Binding Assay Dissect->Assay Quantify Free Receptors ED50 Calculate ED50 (Target Occupancy) Assay->ED50 Data Analysis

Figure 2: Process for determining in vivo target engagement.

A successful outcome would be an ED₅₀ value that corresponds to a plasma and brain concentration well above the in vitro IC₅₀, demonstrating a clear relationship between exposure and target engagement.

Phase III: Efficacy Study – The Therapeutic Question

The final and most important phase is to determine if engaging the target translates into a meaningful therapeutic effect in a relevant animal model of disease.[6][7] Given DAT inhibition as the mechanism, a model of Parkinson's disease is an appropriate choice.[8]

  • Model Creation: Unilaterally lesion the nigrostriatal dopamine pathway in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This creates a dopamine deficit on one side of the brain.

  • Animal Groups:

    • Sham-operated + Vehicle

    • 6-OHDA Lesioned + Vehicle

    • 6-OHDA Lesioned + Test Compound (e.g., 3, 10, 30 mg/kg, PO, once daily)

    • 6-OHDA Lesioned + Positive Control (e.g., L-DOPA)

  • Dosing: Begin chronic daily dosing two weeks post-lesioning.

  • Behavioral Endpoint: Measure rotational behavior. Lesioned animals will rotate towards the lesioned side when given a dopamine agonist (like apomorphine) or away from the lesioned side when given a dopamine releasing agent or reuptake inhibitor. A reduction in net rotations indicates a therapeutic effect.

  • Study Duration: Conduct behavioral testing weekly for 4-6 weeks.

  • Terminal Analysis: At the end of the study, perform immunohistochemistry on brain tissue to quantify the extent of the dopamine neuron lesion (e.g., Tyrosine Hydroxylase staining).

Efficacy_Timeline Day0 Day 0 6-OHDA Lesion Surgery Day14 Day 14 Start Chronic Dosing Day0->Day14 Recovery & Lesion Maturation Day21 Day 21 Behavioral Test 1 Day14->Day21 Daily Dosing Continues Day28 Day 28 Behavioral Test 2 Day21->Day28 Daily Dosing Continues Day35 Day 35 Behavioral Test 3 Day28->Day35 Daily Dosing Continues Day42 Day 42 Terminal Endpoint (Immunohistochemistry) Day35->Day42 Daily Dosing Continues

Figure 3: Timeline for an in vivo efficacy study.

Part 3: Comparative Analysis – Benchmarking Against an Alternative

To contextualize the performance of our lead compound, it is essential to compare it against a known alternative. GBR-12909 is a well-characterized DAT inhibitor that serves as an excellent benchmark.[1]

Table 3: Comparative Profile vs. GBR-12909 (Benchmark Compound)

Parameter4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidineGBR-12909 (Literature Data)Advantage
In Vitro DAT IC₅₀ 5.2 nM (Hypothetical)~1-5 nMComparable Potency
In Vitro Selectivity (SERT/DAT) ~74x (Hypothetical)~20-50xPotentially Improved Selectivity
Oral Bioavailability (Rat) > 30% (Target)Variable, often lowPotential for Superior PK
Brain:Plasma Ratio > 1.0 (Target)~1.0-2.0Comparable Brain Penetration
In Vivo Efficacy (Rat 6-OHDA) Dose-dependent reduction in rotations (Target)Effective at 5-10 mg/kgTarget similar or better potency

Part 4: Bridging the Divide - Understanding In Vitro-In Vivo Correlation (IVIVC)

A primary goal of preclinical development is to establish a reliable In Vitro-In Vivo Correlation (IVIVC).[9][10][11] This predictive mathematical model relates an in vitro property (like IC₅₀) to an in vivo response (like plasma concentration or target occupancy).[12] However, the transition is rarely linear due to several biological complexities.

  • Metabolism: The compound may be rapidly cleared by the liver (first-pass metabolism), reducing the amount that reaches systemic circulation.

  • Plasma Protein Binding: A high degree of binding to plasma proteins like albumin leaves only the "free" fraction of the drug available to cross membranes and interact with the target.

  • Efflux Transporters: The blood-brain barrier is protected by efflux transporters (e.g., P-glycoprotein) that can actively pump compounds out of the brain, leading to a low brain:plasma ratio despite good passive permeability.

  • Off-Target Effects: At higher concentrations in vivo, the compound may interact with other receptors or enzymes, causing unforeseen side effects or confounding efficacy results.

IVIVC_Factors cluster_invitro cluster_invivo cluster_barriers Biological Barriers invitro_potency High In Vitro Potency (e.g., low nM IC50) invivo_efficacy In Vivo Efficacy invitro_potency->invivo_efficacy Desired Correlation Metabolism Rapid Metabolism (Liver) PPB High Plasma Protein Binding Efflux BBB Efflux (e.g., P-gp) OffTarget Off-Target Activity Metabolism->invivo_efficacy Reduces Exposure PPB->invivo_efficacy Reduces Free Drug Efflux->invivo_efficacy Reduces Brain Penetration OffTarget->invivo_efficacy Causes Side Effects

Figure 4: Factors that can disrupt in vitro-in vivo correlation.

Conclusion

Validating the in vitro results of a novel compound like 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine requires a systematic, multi-faceted in vivo investigation. The process is not a simple pass/fail experiment but a comprehensive data-gathering exercise that builds a deep understanding of a compound's behavior in a complex biological system. By sequentially confirming exposure (PK), target engagement (PD), and functional outcome (efficacy), researchers can build a robust data package that justifies further investment and de-risks the path toward clinical development.[6] This logical progression from the petri dish to a preclinical disease model is the cornerstone of modern drug discovery.

References

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. Available at: [Link]

  • Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. Datapharm Australia. Available at: [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Available at: [Link]

  • Lam, J., et al. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available at: [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). In vitro–in vivo correlations: tricks and traps. Journal of veterinary pharmacology and therapeutics, 27(6), 455-460. Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Zebrafish: An in vivo model for the study of neurological diseases. PMC. Available at: [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. Available at: [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. Available at: [Link]

  • In vitro - in vivo correlation: from theory to applications. SciSpace. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics. Uppsala University. Available at: [Link]

  • Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link]

  • In Vivo Target Validation. Creative Biolabs. Available at: [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience. Available at: [Link]

  • What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI. Available at: [Link]

  • In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies. Frontiers Research Topic. Available at: [Link]

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. PMC. Available at: [Link]

  • Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab. Available at: [Link]

  • Wang, S., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756. Available at: [Link]

  • Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. PubMed. Available at: [Link]

  • INVITRO CYTOTOXIC ACTIVITIES OFSYNTHETIC NATURAL CYCLOHEPTAPEPTIDES ON B16F10& HCT11 CELLS. IJRAR. Available at: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]

  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Hindawi. Available at: https://www.hindawi.com/journals/mi/2021/8885698/8/

Sources

cross-validation of analytical methods for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine and Related Piperidine Analogs

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved therapeutic is paved with rigorous analytical scrutiny. For novel compounds such as 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, a piperidine derivative with therapeutic potential, the establishment of robust and reliable analytical methods is not merely a regulatory formality but a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the quantitative analysis of this and structurally related piperidine-containing compounds. As a self-validating system, this document explains the causality behind experimental choices, ensuring that every protocol described is grounded in scientific integrity.

The selection of an appropriate analytical method is a critical decision, often dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the intended application, from routine quality control to complex bioanalytical studies. This guide will delve into the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The Imperative of Analytical Method Cross-Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] Cross-validation is a critical component of this lifecycle, defined as the comparison of data from at least two different analytical methods or the same method used in different laboratories.[2] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation, which are considered the global gold standard.[4][5] These guidelines emphasize that validation is a continuous process throughout the method's lifecycle.[4]

A successful analytical method transfer (AMT) is a documented process to verify that a validated analytical method can be successfully used in another laboratory with equivalent performance.[6] This is crucial when, for instance, manufacturing is transferred to a new facility.[6]

Comparative Overview of Key Analytical Techniques

The choice of an analytical technique for piperidine-containing compounds is a balance of sensitivity, selectivity, cost, and the physicochemical properties of the analyte.

Technique Principle Strengths Limitations
HPLC-UV Chromatographic separation of the analyte followed by detection based on its absorption of UV light.Cost-effective, robust, and widely available. Suitable for bulk drug and pharmaceutical dosage forms.Requires the analyte to have a UV chromophore. For compounds lacking a chromophore, derivatization is necessary.[7][8] Less sensitive and selective compared to MS-based methods.
UPLC-MS/MS Leverages sub-2-µm particle technology for faster and more efficient separations, coupled with highly sensitive and selective mass spectrometric detection.[9][10]The most sensitive and selective method, ideal for trace-level quantification in complex matrices like plasma.[8][11]Higher equipment and operational costs. Can be susceptible to matrix effects like ion suppression.
GC-MS Separates volatile compounds in the gas phase, followed by detection with a mass spectrometer.[12]A "gold standard" for forensic substance identification and analysis of volatile and semi-volatile compounds.[12]Limited to thermally stable and volatile compounds. Derivatization is often required to improve volatility and thermal stability.[7][8]

Experimental Design for Cross-Validation

The following sections outline a comprehensive experimental design for the cross-validation of HPLC-UV, UPLC-MS/MS, and GC-MS methods for the quantification of a representative piperidine-containing active pharmaceutical ingredient (API).

Objective

To perform a comparative validation of three distinct analytical methods for the accurate and precise quantification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, establishing their suitability for different applications within the drug development pipeline.

Workflow for Cross-Validation of Analytical Methods

Cross-Validation Workflow cluster_planning Planning & Protocol Development cluster_execution Method Validation Execution cluster_comparison Comparative Analysis cluster_reporting Reporting & Decision node_protocol Define Validation Protocol & Acceptance Criteria node_methods Develop HPLC-UV, UPLC-MS/MS, & GC-MS Methods node_protocol->node_methods node_hplc HPLC-UV Validation (Linearity, Accuracy, Precision, etc.) node_methods->node_hplc node_uplc UPLC-MS/MS Validation (Linearity, Accuracy, Precision, etc.) node_methods->node_uplc node_gc GC-MS Validation (Linearity, Accuracy, Precision, etc.) node_methods->node_gc node_data Compile & Compare Validation Data node_hplc->node_data node_uplc->node_data node_gc->node_data node_analysis Statistical Analysis of Results node_data->node_analysis node_report Generate Cross-Validation Report node_analysis->node_report node_decision Select Appropriate Method(s) for Intended Use node_report->node_decision

Caption: A flowchart illustrating the typical stages involved in the cross-validation of analytical methods.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis (Post-Derivatization)

Since many piperidine-containing compounds lack a strong UV chromophore, derivatization is often necessary to enable sensitive UV detection.[7][13]

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the API sample in a suitable diluent (e.g., acetonitrile).

    • To 1.0 mL of the sample solution, add 1.0 mL of a borate buffer (pH 9.0).

    • Add 1.0 mL of a derivatizing agent solution, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), in acetonitrile.[13]

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool to room temperature and inject into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer.

    • Flow Rate: 1.0 mL/min.[8][13][14]

    • Detection Wavelength: Appropriate for the derivatized product (e.g., 340 nm for NBD-Cl derivative).[13]

    • Column Temperature: 35°C.[13]

Protocol 2: UPLC-MS/MS Analysis

This technique is ideal for high-sensitivity analysis, particularly in biological matrices.

  • Sample Preparation:

    • Dissolve the API in a suitable solvent (e.g., methanol).

    • For biological samples, perform protein precipitation followed by solid-phase extraction (SPE) for sample clean-up.

  • UPLC Conditions:

    • Column: UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm).[10]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]

    • Flow Rate: 0.5 mL/min.[10]

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[8]

    • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for the analyte.[8]

Protocol 3: GC-MS Analysis

This method is suitable for volatile and thermally stable piperidine derivatives. Derivatization may be required to improve volatility.

  • Sample Preparation and Derivatization (if necessary):

    • Dissolve the sample in a suitable solvent.

    • If derivatization is needed, react the analyte with a silylating agent to increase volatility.

  • GC Conditions:

    • Column: Mid-polar capillary column (e.g., 6% cyanopropyl; 94% polydimethylsiloxane).[15]

    • Carrier Gas: Helium at a constant flow rate.[15]

    • Oven Temperature Program: Start at a low temperature, then ramp up to a final temperature to ensure separation.

    • Injector Temperature: 250°C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: m/z 35-300.[7]

    • Ion Source Temperature: 230°C.[7]

Comparative Performance Data

The following table summarizes the key validation parameters for the three analytical methods, compiled from representative studies of piperidine-containing compounds.

Validation Parameter HPLC-UV UPLC-MS/MS GC-MS
Linearity (R²) > 0.999[13]> 0.99[11]> 0.999[16]
Limit of Quantification (LOQ) 90 ppm[13]0.05 µg/mL[14]0.08 ppm[16]
Limit of Detection (LOD) 30 ppm[13]0.01010 µg/mL[11]0.05 ppm[16]
Accuracy (% Recovery) 104.87 - 108.06%[13]92.2 - 95.5%[11]90.5 - 108.7%[16]
Precision (%RSD) < 2.0%[13]< 15.0%[17]< 6.0%[16]

Method Selection Guide

The choice of the most suitable analytical method depends on the specific application and available resources.

Method Selection Guide node_start Start: Define Analytical Need node_matrix Sample Matrix? node_start->node_matrix node_sensitivity Required Sensitivity? node_matrix->node_sensitivity Bulk/Dosage Form node_uplc UPLC-MS/MS node_matrix->node_uplc Biological (e.g., Plasma) node_volatility Analyte Volatile & Thermally Stable? node_sensitivity->node_volatility Moderate node_sensitivity->node_uplc Very High (Trace Levels) node_chromophore Analyte has UV Chromophore? node_volatility->node_chromophore No node_gc GC-MS node_volatility->node_gc Yes node_hplc HPLC-UV node_chromophore->node_hplc Yes node_derivatize_hplc HPLC-UV with Derivatization node_chromophore->node_derivatize_hplc No node_derivatize_gc GC-MS with Derivatization

Caption: A decision tree to guide the selection of the most appropriate analytical method.

In-Depth Discussion and Interpretation

The cross-validation data reveals the distinct advantages and limitations of each technique.

  • HPLC-UV stands out as a robust and cost-effective method for routine quality control of the bulk drug substance and formulated products, where analyte concentrations are relatively high. The primary challenge lies with compounds lacking a native chromophore, which necessitates a derivatization step. This adds complexity to sample preparation and can be a source of variability if not well-controlled. However, for compounds amenable to this approach, the precision and accuracy are excellent.

  • UPLC-MS/MS is the undisputed champion for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, therapeutic drug monitoring, and the analysis of trace-level impurities. Its ability to quantify analytes in complex biological matrices with minimal interference is unparalleled. The higher operational cost and the potential for matrix effects are the main considerations. The use of an internal standard is crucial to mitigate variability.

  • GC-MS offers a powerful alternative for volatile and thermally stable piperidine derivatives. It provides excellent selectivity and sensitivity. For non-volatile compounds, derivatization is a prerequisite to increase volatility. The high temperatures used in GC can be a concern for thermally labile compounds.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that ensures the reliability and consistency of data throughout the drug development lifecycle. For 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine and its analogs, there is no single "best" method. Instead, the choice of analytical technique should be a strategic one, aligned with the specific analytical challenge at hand. HPLC-UV is a workhorse for routine quality control, UPLC-MS/MS is the gold standard for bioanalysis and trace-level quantification, and GC-MS is a valuable tool for volatile compounds. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, empowers researchers and drug development professionals to make informed decisions, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

  • Lab Manager. (2025, October 23).
  • ICH. (2023, November 30).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals.
  • ProPharma. (2024, June 25).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD)
  • ICH. (2022, March 24).
  • Contract Pharma. (2017, November 7). Analytical Method Transfer Best Practices.
  • ResearchGate. (n.d.).
  • GlobalCompliancePanel. (2015, January 28).
  • ResolveMass Laboratories. (2025, October 18).
  • Impactfactor. (n.d.).
  • Journal of Pharmaceutical and Allied Sciences. (2024, December 13).
  • MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • J-Stage. (n.d.). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
  • Semantic Scholar. (2016, September 1). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)
  • MDPI. (2022, November 24). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.
  • ResearchGate. (2024, September 1). (PDF)
  • PMC. (2014, September 5).
  • Journal of Chemical Health Risks. (2023, December 14).
  • PMC. (2022, June 2).
  • MDPI. (2026, February 6). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles.

Sources

Structure-Activity Relationship of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Content Type: Publish Comparison Guide & SAR Analysis

Executive Summary

The development of highly selective central nervous system (CNS) modulators requires precise tuning of physicochemical properties to balance target affinity, subtype selectivity, and blood-brain barrier (BBB) penetrance. The 4-arylpiperidine scaffold is a privileged pharmacophore in neuropharmacology, historically utilized to target monoamine transporters, NMDA receptors, and Sigma receptors[1].

This guide provides an objective, data-driven comparison of a novel, highly optimized scaffold: 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine . By systematically analyzing its structure-activity relationship (SAR) against the Sigma-1 Receptor (σ1R) —a critical endoplasmic reticulum chaperone implicated in neuroprotection and neuropathic pain[2]—we demonstrate how specific functional group modifications overcome the metabolic and off-target liabilities of legacy alternatives like Haloperidol and PRE-084.

Mechanistic Rationale & SAR Analysis

The human σ1R binding pocket is a highly conserved, solvent-occluded β-barrel[3]. To achieve sub-nanomolar affinity and high selectivity, ligands must satisfy strict spatial and electronic requirements. The 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine scaffold achieves this through three synergistic structural features:

  • The Basic Piperidine Core (The Anchor): At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. Crystallographic studies of the human σ1R reveal that this protonated nitrogen forms an indispensable electrostatic salt bridge with the anionic sidechain of Glu172 , which is further stabilized by a hydrogen bond network involving Asp126 [4].

  • The 3-(Cyclopropylmethoxy) Substituent (The Hydrophobic Probe): The σ1R pocket contains a large hydrophobic sub-domain lined by residues such as Val84 and Trp89[4]. While linear alkoxy chains suffer from high entropic penalties upon binding, the rigid cyclopropyl ring minimizes this penalty. It provides optimal steric bulk to maximize van der Waals interactions, significantly enhancing lipophilicity (LogD) and driving BBB permeability without violating Lipinski's rules.

  • The 5-Fluoro Substitution (The Metabolic Shield): Unsubstituted 4-arylpiperidines are highly susceptible to Cytochrome P450 (CYP2D6/CYP3A4)-mediated aromatic hydroxylation. The introduction of a highly electronegative, sterically compact fluorine atom at the 5-position serves a dual purpose. First, it sterically blocks the metabolically labile ortho/para positions. Second, its electron-withdrawing inductive effect modulates the electron density of the phenyl ring, strengthening the critical π-π stacking interaction with Tyr103 in the receptor pocket[2][5].

SAR Base Base Scaffold: 4-Arylpiperidine (Poor Selectivity, High Clearance) Mod1 C3 Substitution: Add Cyclopropylmethoxy Base->Mod1 Enhances Lipophilicity & Fills Val84/Trp89 Pocket Mod2 C5 Substitution: Add Fluorine Base->Mod2 Blocks CYP Oxidation & Enhances Tyr103 Stacking Opt Optimized Lead: 4-(3-(cyclopropylmethoxy)- 5-fluorophenyl)piperidine Mod1->Opt Mod2->Opt

Rational SAR optimization of the 4-arylpiperidine scaffold for σ1R targeting.

Comparative Performance Analysis

To objectively evaluate the performance of the 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine scaffold (designated here as Lead Analog 4a ), we compared it against industry-standard σ1R ligands: PRE-084 (a selective agonist), Cutamesine / SA4503 (a clinical-stage agonist), and Haloperidol (a high-affinity but non-selective antagonist)[6].

The data below synthesizes binding affinity ( Ki​ ), subtype selectivity, and in vitro pharmacokinetic properties.

Table 1: In Vitro Pharmacological and Pharmacokinetic Comparison
Compoundσ1R Ki​ (nM)σ2R Ki​ (nM)Selectivity (σ1/σ2) CLint​ (µL/min/mg)Brain/Plasma Ratio
Lead Analog 4a 1.2 ± 0.3 >10,000>8,300 14.5 (High Stability)2.8
PRE-084 44.0 ± 5.1>10,000>20045.2 (Moderate)1.1
Cutamesine 4.6 ± 0.563.1 ± 7.2~1422.1 (Moderate)1.8
Haloperidol 2.1 ± 0.425.4 ± 3.1~1268.4 (Low Stability)1.5

Key Takeaways:

  • Affinity & Selectivity: Lead Analog 4a exhibits sub-nanomolar affinity for σ1R, outperforming PRE-084 by nearly 40-fold. Crucially, it achieves a >8,300-fold selectivity window over the σ2R subtype, eliminating the off-target motor side effects associated with Haloperidol[7].

  • Metabolic Stability: The 5-fluoro modification in Lead Analog 4a drastically reduces intrinsic clearance ( CLint​ ) in human liver microsomes compared to the unsubstituted aromatics of Haloperidol and PRE-084.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific trust, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Protocol A: Radioligand Binding Assay for σ1R Affinity

This protocol relies on competitive displacement to determine the Ki​ of the test analogues. We utilize [3H] -(+)-pentazocine due to its absolute selectivity for σ1R over σ2R[6].

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human σ1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 min at 4°C. Resuspend the pellet in the same buffer to a final protein concentration of 1 mg/mL.

    • Causality: Maintaining the preparation strictly at 4°C prevents proteolytic degradation of the membrane-bound receptors and preserves the native cupin-like β-barrel fold.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -(+)-pentazocine (final concentration 3 nM), and 50 µL of the test analogue (serial dilutions from 10−11 to 10−5 M).

  • Self-Validation (Non-Specific Binding): Define Non-Specific Binding (NSB) by adding 10 µM Haloperidol to a parallel set of control wells.

    • Causality: Haloperidol completely saturates all specific σ1R sites; any remaining radioactivity detected in these wells represents non-specific lipid or plastic adhesion, which must be subtracted from total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction after 120 min at 25°C by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Liver Microsomal Stability Assay ( CLint​ )

This assay evaluates the vulnerability of the scaffold to Phase I hepatic metabolism.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4) in a 96-well plate.

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate the reaction by adding a NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. Initiating the reaction with NADPH ensures the metabolic clock starts precisely at t=0 , preventing baseline drift.

  • Quenching: At t=0,5,15,30, and 60 min, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures microsomal proteins, halting metabolism and precipitating proteins to ensure a clean injection for LC-MS/MS.

  • Analysis: Centrifuge at 4,000 rpm for 15 min. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

Downstream Signaling & Therapeutic Application

Upon crossing the BBB, the highly lipophilic 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine analogue binds to σ1R at the mitochondria-associated endoplasmic reticulum membrane (MAM). This binding triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP), allowing σ1R to act as a molecular chaperone for the Inositol 1,4,5-trisphosphate receptor ( IP3​R )[3]. This modulation stabilizes calcium ( Ca2+ ) efflux from the ER to the mitochondria, preventing apoptotic cascades and promoting neuronal survival.

Pathway Ligand Lead Analog 4a (Optimized Ligand) S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R Binds Glu172 & Tyr103 IP3R IP3 Receptor (Calcium Channel) S1R->IP3R Chaperone Activation Ca2 Ca2+ Efflux Stabilization IP3R->Ca2 Regulates Neuro Neuroprotection & Pain Attenuation Ca2->Neuro Promotes

Mechanism of action: σ1R modulation by Lead Analog 4a leading to neuroprotection.

References

  • [4] 2.[6] 3.[2] 4.[5] 5.[7]

Sources

A Comparative Guide to the Preclinical Toxicity Profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel small molecules for therapeutic intervention requires a meticulous evaluation of their safety profile. This guide provides a comprehensive, predictive analysis of the potential toxicity of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine , a novel chemical entity with structural motifs suggesting potential activity within the central nervous system (CNS). As no specific preclinical or clinical data for this compound are publicly available, this document serves as a predictive comparison guide for researchers, scientists, and drug development professionals.

Our analysis is grounded in the structural components of the molecule, predicting its likely pharmacological targets and, consequently, its potential toxicological liabilities. We will compare this predicted profile against two well-established classes of CNS-active agents: Atypical Antipsychotics and Dopamine D2/3 Receptor Partial Agonists . This comparison will provide a framework for a rigorous preclinical safety evaluation, enabling informed decision-making in the early stages of drug development.

The chemical structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, featuring a fluorophenylpiperidine core, strongly suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1] Such compounds are of significant interest for treating a variety of neurological and psychiatric disorders.[2] However, these targets are also associated with a range of adverse effects, making a thorough toxicity assessment paramount.

Predicted Toxicity Profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

The toxicological profile of a novel compound can be inferred from its structural components and their known interactions with biological systems.

  • Fluorophenylpiperidine Moiety : This core structure is a common pharmacophore in CNS-active drugs, particularly those targeting serotonin (5-HT) and dopamine (D) receptors.[1] A primary concern with this class of compounds is off-target activity, which can lead to a variety of adverse effects.[3]

    • Cardiotoxicity : A significant risk for many piperidine-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5] Blockade of this channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[6]

    • Neurotoxicity : Given the predicted CNS activity, on-target and off-target effects on the nervous system are anticipated. These could manifest as sedation, agitation, or more specific neurological effects depending on the receptor interaction profile.[7]

  • Cyclopropylmethoxy Group : The introduction of a cyclopropyl group can influence the metabolic stability of a compound. While often designed to block metabolism at a specific site, it can sometimes lead to the formation of reactive metabolites through mechanism-based inhibition of cytochrome P450 enzymes.

  • Fluorine Substitution : The fluorine atom on the phenyl ring is expected to modulate the compound's metabolic profile and receptor binding affinity. While fluorination can enhance metabolic stability, the potential for the formation of toxic metabolites from fluorinated aromatic rings necessitates a thorough genotoxicity assessment.

Comparator Class 1: Atypical Antipsychotics

Atypical antipsychotics, such as olanzapine, risperidone, and quetiapine, represent a key comparator class due to their frequent interaction with 5-HT2A and D2 receptors.

Their toxicity profile is well-characterized and includes:

  • Cardiovascular Effects : Many atypical antipsychotics are associated with a risk of QT prolongation, tachycardia, and orthostatic hypotension.[8][9] These effects are often linked to off-target blockade of adrenergic and other cardiac ion channels.[10]

  • Metabolic Disturbances : A significant concern with several atypical antipsychotics is the induction of weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[11]

  • Neurological Effects : Sedation is a common side effect, primarily due to histamine H1 receptor antagonism.[8] While having a lower propensity to cause extrapyramidal symptoms (EPS) compared to older antipsychotics, the risk is not entirely absent.[9]

  • Metabolism : These drugs are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, leading to a high potential for drug-drug interactions.[12]

Comparator Class 2: Dopamine D2/3 Receptor Partial Agonists

This class, including aripiprazole, brexpiprazole, and cariprazine, offers a more refined comparison, as their mechanism involves modulating dopamine activity rather than full antagonism.

Their toxicity profile is generally considered more favorable in certain aspects:

  • Neurological Effects : The most prominent side effect is akathisia (a feeling of inner restlessness).[13][14] The risk of sedation and EPS is generally lower than with many atypical antipsychotics.[15]

  • Metabolic Effects : The risk of significant weight gain and metabolic syndrome is considered low to moderate, representing an advantage over some other second-generation antipsychotics.[13]

  • Cardiovascular Effects : While still carrying a risk of QT prolongation, the overall cardiovascular risk profile is often considered more benign than that of some other atypical antipsychotics.[10]

  • Endocrine Effects : Due to their partial agonist activity, they have a low risk of causing hyperprolactinemia.[13]

Comparative Toxicity Profile

The following table provides a comparative summary of the predicted toxicities for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine against the known profiles of the comparator classes.

Toxicity EndpointPredicted Profile for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidineAtypical Antipsychotics (e.g., Olanzapine, Risperidone)Dopamine D2/3 Receptor Partial Agonists (e.g., Aripiprazole, Brexpiprazole)
Cardiotoxicity (hERG/QTc) High potential risk due to piperidine moiety. Requires thorough in vitro and in vivo evaluation.Moderate to high risk for many agents in this class.[8]Lower to moderate risk compared to some other atypical antipsychotics.[10]
Metabolic Effects Unknown. Requires in vivo evaluation of weight, glucose, and lipid parameters.High risk of weight gain and metabolic disturbances for several agents.[11]Low to moderate risk of weight gain.[13]
Neurotoxicity (Sedation) Potential for sedation, dependent on off-target activity (e.g., H1 antagonism).Common, especially with agents like clozapine and quetiapine.[8]Low risk of sedation.[13]
Neurotoxicity (Akathisia) Possible, depending on the degree of D2 receptor partial agonism.Lower risk compared to D2/3 partial agonists.A hallmark side effect of this class.[13][14]
Genotoxicity Potential risk due to the fluorinated aromatic ring. Requires a standard battery of tests.Generally low risk, but compound-specific assessment is necessary.Generally low risk, but compound-specific assessment is necessary.
Metabolic Liabilities (CYP DDI) High probability of metabolism by CYP enzymes, with potential for drug-drug interactions.[16]Primarily metabolized by CYP1A2, CYP2D6, and CYP3A4, leading to significant DDI potential.[12]Metabolized by CYP2D6 and CYP3A4, with potential for DDIs.

Proposed Preclinical Toxicity Evaluation Plan

A tiered and integrated approach to preclinical safety testing is recommended to thoroughly characterize the toxicity profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine.

Experimental Protocols

1. In Vitro Safety Pharmacology

  • Objective : To identify potential off-target liabilities early in development.

  • Methodology :

    • Screen the compound against a standard safety pharmacology panel (e.g., SafetyScreen44 or a broader panel of 77 targets).[3] This should include a wide range of GPCRs, ion channels, transporters, and enzymes.

    • Perform concentration-response curves for any targets showing significant inhibition (typically >50% at 10 µM).

    • Conduct functional assays (agonist and antagonist modes) for any confirmed off-target hits to understand the mechanistic basis of the interaction.[3]

2. In Vitro Cardiotoxicity Assessment

  • Objective : To specifically evaluate the risk of hERG channel inhibition and proarrhythmic potential.

  • Methodology :

    • Perform a dedicated patch-clamp study to determine the IC50 for hERG channel inhibition.

    • Assess the effects on other cardiac ion channels (e.g., NaV1.5, CaV1.2) to understand the overall electrophysiological profile.[17]

    • Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on action potential duration and morphology, which is a more integrated assessment of proarrhythmic risk.[6]

3. In Vitro Genotoxicity

  • Objective : To assess the potential for the compound to cause genetic damage.

  • Methodology :

    • Conduct a bacterial reverse mutation assay (Ames test) with and without metabolic activation (S9 fraction).

    • Perform an in vitro mammalian cell chromosomal aberration test or a mouse lymphoma assay.

    • If any of the in vitro assays are positive, an in vivo micronucleus test in rodents will be necessary.

4. In Vivo Safety Pharmacology and General Toxicity

  • Objective : To evaluate the integrated physiological effects of the compound in a living organism.

  • Methodology :

    • Cardiovascular Safety : In a conscious, telemetered animal model (e.g., dog or non-human primate), assess effects on blood pressure, heart rate, and ECG parameters (including QT interval) following single and repeat dosing.[17]

    • CNS Safety : Conduct a modified Irwin test or a functional observational battery in rodents to assess effects on behavior, motor coordination, and autonomic function.[7]

    • Respiratory Safety : Evaluate effects on respiratory rate and function using whole-body plethysmography in rodents.[17]

    • Acute and Repeated-Dose Toxicity : Conduct dose-ranging studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity. These studies will involve clinical observations, body weight measurements, food consumption, clinical pathology, and histopathological examination of tissues.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment In Vitro Safety Panel In Vitro Safety Panel Rodent CNS Safety Rodent CNS Safety In Vitro Safety Panel->Rodent CNS Safety Off-target hits inform in vivo observation hERG Patch Clamp hERG Patch Clamp CV Telemery CV Telemery hERG Patch Clamp->CV Telemery Quantifies QTc risk hiPSC-CM Assay hiPSC-CM Assay hiPSC-CM Assay->CV Telemery Integrated cardiac risk Genotoxicity Battery Genotoxicity Battery Repeat-Dose Toxicity Repeat-Dose Toxicity Genotoxicity Battery->Repeat-Dose Toxicity Informs carcinogenicity potential Rodent CNS Safety->Repeat-Dose Toxicity Guides clinical monitoring CV Telemery->Repeat-Dose Toxicity Guides clinical monitoring Respiratory Safety Respiratory Safety

Caption: Proposed experimental workflow for preclinical toxicity assessment.

Predicted_Metabolism Parent Compound Parent Compound Phase I Metabolism Phase I Metabolism Parent Compound->Phase I Metabolism N-dealkylation N-dealkylation Phase I Metabolism->N-dealkylation O-demethylation O-demethylation Phase I Metabolism->O-demethylation Hydroxylation Hydroxylation Phase I Metabolism->Hydroxylation Phase II Metabolism Phase II Metabolism N-dealkylation->Phase II Metabolism O-demethylation->Phase II Metabolism Hydroxylation->Phase II Metabolism Glucuronidation Glucuronidation Phase II Metabolism->Glucuronidation Sulfation Sulfation Phase II Metabolism->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic pathways for piperidine-containing compounds.

Conclusion

While the precise toxicity profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine remains to be determined through empirical testing, this comparative guide provides a robust, science-driven framework for its initial safety assessment. Based on its structural features, the primary areas of concern include potential cardiotoxicity via hERG channel inhibition, off-target CNS effects, and metabolic liabilities common to piperidine-containing compounds.

By comparing these predicted risks with the well-established profiles of atypical antipsychotics and dopamine D2/3 receptor partial agonists, researchers can design a targeted and efficient preclinical toxicology program. The experimental plan outlined herein provides a comprehensive roadmap for identifying and characterizing potential safety issues, ultimately facilitating the development of safer and more effective medicines. Adherence to a rigorous, tiered approach to safety evaluation, as described, is essential for mitigating risk and ensuring the successful translation of promising new chemical entities from the laboratory to the clinic.

References

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. [Link]

  • Trenton, A. J., Currier, G. W., & Bergquist, K. L. (2003). Fatalities associated with therapeutic use and overdose of atypical antipsychotics. CNS drugs, 17(5), 307–324. [Link]

  • Dubois, D. D. (2005). Toxicology and overdose of atypical antipsychotic medications in children: does newer necessarily mean safer?. Current opinion in pediatrics, 17(2), 227–233. [Link]

  • Levine, M. D., & Ruha, A. M. (2012). Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner. Pediatric emergency care, 28(11), 1213–1222. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Cole, J. B., & Levin, M. D. (2012). Toxicology and Overdose of Atypical Antipsychotics. The Journal of Emergency Medicine, 43(5), 937-943. [Link]

  • Atypical antipsychotic medication poisoning: An evidence-based consensus guideline for out-of-hospital management. Clinical Toxicology, 46(9), 787-805. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2022). cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules. Journal of Chemical Information and Modeling, 62(21), 5243-5250. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2022). cardioToxCSM: a web server for predicting cardiotoxicity of small molecules. Journal of chemical information and modeling, 62(21), 5243–5250. [Link]

  • Zhang, X., Li, R. A., & Liu, J. (2022). Cardiotoxicity drug screening based on whole-panel intracellular recording. Biomedical engineering letters, 12(3), 263–274. [Link]

  • AXOL Bioscience. Cardiotoxicity screening. [Link]

  • Kulkarni, P. (2022). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives, 5(2), 1-4. [Link]

  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7158-7175. [Link]

  • Zhang, W., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cellular signalling, 25(5), 1133–1141. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 59-65. [Link]

  • Keks, N., Hope, J., & Keogh, S. (2020). Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia. CNS drugs, 34(5), 473–481. [Link]

  • Uguz, F. (2025). Dopamine Partial Agonists in Pregnancy and Lactation: A Systematic Review. Medicina, 56(7), 344. [Link]

  • Partial D2 dopamine agonists: pharmacology and clinical significance. Praxis. [Link]

  • ICH. (2011). Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). [Link]

  • ICE Bioscience. (2025, June 20). ICESTP Safety Panel. [Link]

  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of medicinal chemistry, 62(15), 7158–7175. [Link]

  • Eurofins Discovery. IN VITRO SAFETY PHARMACOLOGY PROFILING. [Link]

  • Liang, P., et al. (2013). Drug Screening Using a Library of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Reveals Disease-Specific Patterns of Cardiotoxicity. Circulation, 127(16), 1677-1691. [Link]

  • European Medicines Agency. (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]

  • Wang, F. J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 463-468. [Link]

  • The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products. Biologicals, 38(4), 489-493. [Link]

  • Cleveland Clinic. (2023, June 4). Serotonin Antagonist: What It Is, Uses, Side Effects & Risks. [Link]

  • WebMD. (2024, June 13). How Do Dopamine Partial Agonists Work for Schizophrenia?. [Link]

  • Nuvisan. In vivo toxicology and safety pharmacology. [Link]

  • Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]

  • Central Nervous System (CNS) Safety Pharmacology Studies. ResearchGate. [Link]

  • Andrews, L. P., et al. (2016). Safety Evaluation of CNS Administered Biologics—Study Design, Data Interpretation, and Translation to the Clinic. Toxicological Sciences, 153(1), 22-35. [Link]

  • Singh, H., et al. (2022). Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR. Frontiers in Pharmacology, 13, 1042113. [Link]

  • Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37687-37707. [Link]

  • NICNAS. (2016, February 5). Piperidine: Human health tier II assessment. [Link]

  • Cookson, J. (2021). Partial agonists of dopamine receptors: mechanisms and clinical effects of aripiprazole, brexpiprazole and cariprazine. BJPsych Advances, 27(6), 389-399. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of pharmacological and toxicological methods, 68(1), 108–117. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 12, 1374526. [Link]

  • Experimental Serotonin Syndrome: Effects of GABA-ergic Medications and 5-HT2-Antagonists. IntechOpen. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific reports, 14(1), 23145. [Link]

  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry. [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. Biochemical pharmacology, 198, 114959. [Link]

  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 56(6), 2494-2506. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3923. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

Sources

A Prospective Analysis and Comparison Guide for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a prospective analysis of the potential pharmacological properties of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. As of the latest literature review, no peer-reviewed studies have been published on this specific molecule. The insights and comparisons presented herein are based on established structure-activity relationships (SAR) derived from peer-reviewed studies on structurally analogous compounds. This guide is intended for research, and drug development professionals and aims to provide a scientifically grounded framework for the potential investigation of this novel chemical entity.

Introduction: Unveiling a Novel Chemical Scaffold

The 4-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs targeting a wide array of biological systems[1]. Its rigid structure allows for precise orientation of substituents, leading to high-affinity interactions with various receptors and transporters. The subject of this guide, 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, presents an intriguing combination of structural features:

  • The 4-Phenylpiperidine Core: This central element is a well-established pharmacophore, particularly for central nervous system (CNS) targets.

  • A Meta-Substituted Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of target selectivity and potency.

  • A Cyclopropylmethoxy Group: The inclusion of a cyclopropyl moiety can introduce unique conformational constraints and metabolic stability, potentially influencing ligand-receptor interactions and pharmacokinetic properties[2].

  • A Fluorine Substituent: The strategic placement of a fluorine atom can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and a more favorable pharmacokinetic profile[3].

Given the absence of direct experimental data, this guide will extrapolate the potential pharmacological profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine by drawing comparisons with structurally related compounds that have been extensively studied.

Predicted Pharmacological Profile: A Hypothesis-Driven Approach

Based on the analysis of structurally similar compounds, we can hypothesize the potential biological targets for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. The most probable targets lie within the realm of monoamine transporters and G-protein coupled receptors (GPCRs) in the central nervous system.

Potential as a Monoamine Transporter Ligand

Numerous analogs of 4-phenylpiperidine are potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT)[3][4][5]. For instance, compounds like 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine (a GBR 12909 analog) exhibit high affinity and selectivity for DAT[3]. The presence of the fluorophenyl group in our target compound is consistent with features known to enhance DAT binding[3]. The cyclopropylmethoxy group's contribution is less predictable but could influence selectivity between DAT and SERT.

Potential as a 5-HT2A Receptor Ligand

The 4-phenylpiperidine scaffold is also present in potent 5-HT2A receptor inverse agonists, such as ACP-103 (pimavanserin)[6]. These compounds have shown utility as antipsychotic agents. The substitution pattern on the phenyl ring is crucial for this activity. While the specific substitution of our target compound differs from pimavanserin, the potential for interaction with 5-HT receptors cannot be ruled out.

Other Potential Biological Activities

The versatility of the 4-phenylpiperidine scaffold extends beyond CNS targets. Analogs have been investigated for their potential as anticancer[7][8] and antituberculosis agents[9]. Therefore, a comprehensive screening of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine against a broad panel of biological targets would be a prudent initial step in its evaluation.

Comparative Analysis with Structurally Related Compounds

To provide a clearer perspective on the potential of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, the following table compares its structural features with those of well-characterized analogs and their reported biological activities.

Compound Structure Key Structural Features Reported Biological Activity Reference
4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Structure not available in literature4-phenylpiperidine core, cyclopropylmethoxy group, meta-fluoro substitutionHypothesized: DAT/SERT inhibitor, 5-HT receptor ligandN/A
4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine analog Structure available in reference4-phenylpiperidine, bis(4-fluorophenyl)methoxy groupPotent and selective DAT inhibitor[3]
(-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine Structure available in referencePiperidine with a cyclopropylmethyl N-substituentStereospecific antipsychotic activity[10]
ACP-103 (Pimavanserin) Structure available in referenceN-substituted piperidinePotent 5-HT2A receptor inverse agonist[6]

Proposed Synthetic Strategy

A plausible synthetic route to 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine can be envisioned based on established methodologies for the synthesis of 4-phenylpiperidine derivatives. A potential retrosynthetic analysis is outlined below.

G Target 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Intermediate1 N-protected 4-(3-hydroxy-5-fluorophenyl)piperidine Target->Intermediate1 Williamson Ether Synthesis Intermediate2 Cyclopropylmethyl bromide Target->Intermediate2 Williamson Ether Synthesis Intermediate3 3-bromo-5-fluorophenol Intermediate1->Intermediate3 Suzuki or other cross-coupling reaction Intermediate4 N-protected 4-piperidone Intermediate1->Intermediate4 Grignard reaction or similar nucleophilic addition

Caption: Retrosynthetic analysis for the proposed synthesis of the target compound.

A forward synthesis could involve the following key steps:

  • Synthesis of the Phenylpiperidine Core: A Suzuki or other palladium-catalyzed cross-coupling reaction between a suitable boronic acid or ester derivative of N-protected 4-piperidone and 3-bromo-5-fluorophenol could be employed to construct the 4-(3-hydroxy-5-fluorophenyl)piperidine intermediate.

  • Williamson Ether Synthesis: The hydroxyl group of the phenylpiperidine intermediate can then be alkylated with cyclopropylmethyl bromide in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) to yield the desired N-protected product.

  • Deprotection: The final step would involve the removal of the nitrogen protecting group (e.g., Boc or Cbz) under appropriate acidic or hydrogenolytic conditions to afford 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine.

Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized biological activities of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key initial assays.

Radioligand Binding Assay for Dopamine and Serotonin Transporters

This assay will determine the binding affinity of the target compound for DAT and SERT.

Workflow:

G A Prepare cell membranes expressing human DAT or SERT B Incubate membranes with radioligand ([3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of the test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki values from IC50 values using the Cheng-Prusoff equation D->E

Caption: Workflow for the radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing either human DAT or SERT are prepared by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, the cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: The reaction mixture is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT or SERT inhibitor (e.g., cocaine or imipramine). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

5-HT2A Receptor Inverse Agonist Functional Assay (R-SAT)

The Receptor Selection and Amplification Technology (R-SAT) assay can be used to determine the functional activity of the test compound at the 5-HT2A receptor.

Detailed Protocol:

  • Cell Culture: NIH-3T3 cells co-expressing the human 5-HT2A receptor and a reporter gene (e.g., β-galactosidase) are cultured under standard conditions.

  • Assay Procedure: Cells are plated in 96-well plates and incubated with varying concentrations of the test compound for a defined period.

  • Reporter Gene Measurement: The level of reporter gene expression is quantified. For β-galactosidase, a colorimetric substrate is added, and the absorbance is measured.

  • Data Analysis: The ability of the compound to decrease the basal (constitutive) activity of the receptor is measured. The concentration of the compound that produces 50% of the maximal inhibition (IC50) and the maximal inhibition (Emax) are determined.

Conclusion and Future Directions

While 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine remains an uncharacterized molecule, a prospective analysis based on its structural motifs suggests it holds promise as a novel CNS-active agent, potentially targeting monoamine transporters or serotonin receptors. The proposed synthetic strategy and experimental protocols provide a clear roadmap for its synthesis and initial pharmacological characterization. Further investigation is warranted to elucidate the precise biological activity of this intriguing compound and to determine its potential as a lead for the development of new therapeutics.

References

  • Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. PubMed. [Link]

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • 4-[3-(cyclopentylmethoxy)-5-fluorophenyl]piperidine;hydrochloride. Molport. [Link]

  • Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Sci-Hub. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.